3,3,3-Trifluoro-2-oxopropanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQOORHYEKAWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381239 | |
| Record name | 3,3,3-trifluoro-2-oxopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91944-47-7 | |
| Record name | 3,3,3-trifluoro-2-oxopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive α-ketoaldehyde with significant potential in organic synthesis and as a building block for pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties, making it a valuable synthon for the introduction of fluorine into complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and application in a research and development setting.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways, primarily involving the oxidation of suitable trifluorinated precursors or the functionalization of readily available trifluoromethylated starting materials. This guide will focus on two promising and accessible routes:
-
Synthesis from Ethyl Trifluoroacetate via 1,1,1-Trifluoroacetone: A two-step process involving the synthesis of 1,1,1-trifluoroacetone followed by its oxidation.
-
Synthesis via Hydrolysis of a Protected Precursor: A method that relies on the formation of a stable intermediate, which is then hydrolyzed to yield the final product.
Pathway 1: Synthesis from Ethyl Trifluoroacetate via 1,1,1-Trifluoroacetone
This pathway leverages the commercial availability of ethyl trifluoroacetate. The synthesis proceeds in two key stages: the formation of 1,1,1-trifluoroacetone and its subsequent oxidation to this compound.
Step 1: Synthesis of 1,1,1-Trifluoroacetone
1,1,1-Trifluoroacetone is produced from the condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate, which is then hydrolyzed and decarboxylated.[1]
Reaction Scheme:
Caption: Synthesis of 1,1,1-Trifluoroacetone from Ethyl Trifluoroacetate.
Experimental Protocol:
-
Materials: Ethyl trifluoroacetate, ethyl acetate, sodium ethoxide, hydrochloric acid, diethyl ether.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours to facilitate the Claisen condensation.
-
The resulting ethyl 4,4,4-trifluoroacetoacetate is then subjected to acidic hydrolysis using dilute hydrochloric acid.
-
The mixture is heated to effect decarboxylation, yielding 1,1,1-trifluoroacetone.
-
The product is extracted with diethyl ether, and the organic layer is dried and concentrated.
-
Purification is achieved by distillation.
-
Quantitative Data:
| Parameter | Value |
| Yield of 1,1,1-Trifluoroacetone | 70-80% |
| Purity | >98% |
| Boiling Point of 1,1,1-Trifluoroacetone | 21-22 °C |
Step 2: Oxidation of 1,1,1-Trifluoroacetone to this compound
The oxidation of the methyl group of 1,1,1-trifluoroacetone to an aldehyde functionality presents a significant challenge. A plausible method involves a multi-step sequence, potentially through a halogenation followed by a Kornblum-type oxidation.
Reaction Scheme:
Caption: Proposed oxidation of 1,1,1-Trifluoroacetone.
Experimental Protocol (Proposed):
-
Materials: 1,1,1-Trifluoroacetone, N-Bromosuccinimide (NBS), p-toluenesulfonyl chloride (TsCl), silver tosylate, dimethyl sulfoxide (DMSO), triethylamine.
-
Procedure:
-
Bromination: 1,1,1-Trifluoroacetone is reacted with NBS in the presence of a radical initiator to yield 1-bromo-1,1,1-trifluoroacetone.
-
Tosylation: The bromo-ketone is then converted to the corresponding tosylate by reaction with silver tosylate.
-
Kornblum Oxidation: The resulting 3,3,3-trifluoro-2-oxopropyl tosylate is dissolved in DMSO and heated in the presence of a base like triethylamine to afford this compound.
-
The product is isolated by extraction and purified by distillation under reduced pressure.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Overall Yield | Moderate |
| Purity | Variable, requires careful purification |
Pathway 2: Synthesis via Hydrolysis of a Protected Precursor
This pathway involves the synthesis of a stable, protected form of the target molecule, which is then deprotected to release the highly reactive α-ketoaldehyde. A common protecting group for aldehydes is an acetal.
Reaction Scheme:
Caption: Synthesis via Hydrolysis of a Protected Precursor.
Experimental Protocol:
-
Materials: 1,1-Dimethoxy-3,3,3-trifluoropropane, oxidizing agent (e.g., KMnO₄, SeO₂), dilute strong acid (e.g., HCl, H₂SO₄).
-
Procedure:
-
Oxidation: 1,1-Dimethoxy-3,3,3-trifluoropropane is oxidized at the C2 position to introduce the keto functionality, yielding 3,3,3-trifluoro-2,2-dimethoxypropanal.
-
Hydrolysis: The resulting acetal is carefully hydrolyzed under acidic conditions to yield this compound. The reaction progress should be monitored closely to avoid side reactions of the product.
-
The product is typically isolated as its hydrate, which is more stable.[2]
-
If the anhydrous form is required, dehydration can be achieved, for example, by azeotropic distillation.[2]
-
Quantitative Data:
| Parameter | Value |
| Yield of Acetal | Good to Excellent |
| Yield of Hydrolysis | Variable, dependent on conditions |
| Stability of Product | Exists as a stable hydrate in aqueous solution |
Data Summary
| Synthesis Pathway | Starting Material | Key Intermediates | Overall Yield | Key Advantages | Key Challenges |
| Pathway 1 | Ethyl trifluoroacetate | 1,1,1-Trifluoroacetone, 3,3,3-Trifluoro-2-oxopropyl tosylate | Moderate | Readily available starting material. | Multi-step, potentially harsh oxidation conditions. |
| Pathway 2 | 1,1-Dialkoxy-3,3,3-trifluoropropane | This compound dialkyl acetal | Good | Formation of a stable intermediate. | Availability of the starting material, control of the final hydrolysis step. |
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor for chemists in the pharmaceutical and agrochemical industries. The pathways outlined in this guide provide a solid foundation for the preparation of this valuable fluorinated building block. Pathway 1, starting from the readily available ethyl trifluoroacetate, offers a logical, albeit multi-step, approach. Pathway 2, proceeding through a protected intermediate, may provide a more controlled route to the final product, particularly if the starting material is accessible. The choice of the optimal pathway will depend on the specific requirements of the research, including scale, purity, and available resources. Further optimization of the proposed experimental conditions is encouraged to achieve higher yields and purity. The inherent reactivity of the target molecule necessitates careful handling and purification, and its isolation as a more stable hydrate is often advantageous.
References
In-Depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal. This highly reactive dicarbonyl compound is of interest in medicinal chemistry and drug development due to the unique properties conferred by its trifluoromethyl group. This document summarizes its known physical and chemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and discusses its potential biological relevance. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Core Physicochemical Properties
This compound is a colorless liquid with a pungent odor, characteristic of small aldehydes. The presence of the highly electronegative trifluoromethyl group significantly influences its electronic properties, enhancing the electrophilicity of the adjacent carbonyl carbons.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Trifluoromethylglyoxal, Trifluoropyruvic aldehyde | PubChem[1] |
| CAS Number | 91944-47-7 | PubChem[1] |
| Molecular Formula | C₃HF₃O₂ | PubChem[1] |
| Molecular Weight | 126.03 g/mol | PubChem[1] |
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that experimentally verified data for this compound is limited, and some values are predicted.
| Property | Value | Remarks | Source |
| Boiling Point | 40.8 °C | At 760 mmHg | LookChem[2] |
| Density | 1.417 g/cm³ | LookChem[2] | |
| Vapor Pressure | 417 mmHg | At 25 °C | LookChem[2] |
| Refractive Index | 1.3 | LookChem[2] | |
| Solubility | Soluble in water | Commercially available as a 20% aqueous solution. | PubChem[1] |
| Melting Point | Not available |
Synthesis and Experimental Protocols
Plausible Synthesis Workflow
The following diagram illustrates a hypothetical two-step synthesis of this compound.
Experimental Protocol: Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus under atmospheric pressure.
-
Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask. A calibrated thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Spectroscopic and Reactivity Profile
Predicted Spectroscopic Data
Based on the functional groups present (aldehyde, ketone, trifluoromethyl group), the following spectroscopic characteristics are predicted for this compound.
| Spectroscopy | Predicted Chemical Shifts / Bands | Justification |
| ¹H NMR | Singlet around 9-10 ppm. | The aldehydic proton is highly deshielded and lacks adjacent protons for coupling.[3] |
| ¹³C NMR | Carbonyl carbons (aldehyde and ketone) in the range of 180-200 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. | The electronegative oxygen atoms cause significant deshielding of the carbonyl carbons.[3] |
| ¹⁹F NMR | A singlet in the range of -70 to -80 ppm (relative to CFCl₃). | Typical chemical shift for a trifluoromethyl group adjacent to a carbonyl group.[4] |
| IR Spectroscopy | Strong C=O stretching bands around 1720-1740 cm⁻¹ (ketone) and 1700-1720 cm⁻¹ (aldehyde). A characteristic C-H stretch for the aldehyde at ~2720 cm⁻¹ and ~2820 cm⁻¹. | The two carbonyl groups will have distinct stretching frequencies. The aldehydic C-H stretch is a key diagnostic peak.[5][6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 126. Fragments corresponding to the loss of CHO (m/z 97) and CF₃ (m/z 57). | Fragmentation is expected to occur at the C-C bonds adjacent to the carbonyl groups. |
Reactivity and Stability
This compound is expected to be a highly reactive compound. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. It is likely to exist in equilibrium with its hydrate in aqueous solutions. The compound should be stored in a cool, dry place away from strong bases and nucleophiles to prevent polymerization and other reactions.
Biological Activity and Relevance in Drug Development
The biological activity of this compound has not been extensively studied. However, related compounds offer insights into its potential roles.
-
Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various hydrolases, such as esterases and proteases.[7][8] They can act as transition-state analogs, forming stable hemiacetal or hemiketal adducts with active site serine or cysteine residues. It is plausible that this compound could inhibit enzymes with a nucleophilic residue in their active site.
-
Reaction with Biomolecules: Glyoxals are known to react with the side chains of amino acids, particularly the guanidinium group of arginine, to form stable adducts.[9][10][11] This reactivity suggests that this compound could potentially modify proteins and other biological macromolecules.
Hypothetical Enzyme Inhibition Pathway
The following diagram illustrates the general mechanism by which a trifluoromethyl ketone can inhibit a serine hydrolase.
Experimental Workflow for Physicochemical Characterization
A systematic workflow is essential for the comprehensive characterization of a novel compound like this compound.
Conclusion
This compound is a fascinating molecule with significant potential in chemical and biological research. Its unique combination of a reactive dicarbonyl system and an electron-withdrawing trifluoromethyl group makes it a valuable tool for probing enzymatic mechanisms and a potential scaffold for the development of novel therapeutics. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.
References
- 1. This compound | C3HF3O2 | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. dovepress.com [dovepress.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cires1.colorado.edu [cires1.colorado.edu]
- 10. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3,3,3-Trifluoro-2-oxopropanal structural analysis and conformation
An In-depth Technical Guide on the Structural Analysis and Conformation of 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as trifluoromethylglyoxal, is a dicarbonyl compound with significant potential in synthetic chemistry and as a building block in medicinal chemistry due to the presence of the trifluoromethyl group. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets. This technical guide provides a comprehensive analysis of the structural parameters and conformational landscape of this compound based on high-level computational chemistry studies. Detailed methodologies for the computational experiments are provided, and all quantitative data are summarized in structured tables. Key concepts and workflows are illustrated with diagrams generated using the DOT language.
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the strong electron-withdrawing nature of the CF3 group is expected to influence the reactivity of the adjacent carbonyl groups. The conformational landscape of this molecule is primarily determined by the rotation around the single bond connecting the trifluoromethyl carbon and the adjacent carbonyl carbon (C2-C3 bond). This rotation gives rise to different spatial arrangements of the bulky and electronegative CF3 group relative to the propanal backbone, which in turn dictates the molecule's overall polarity and steric profile. This guide details a computational investigation to elucidate these structural features.
Experimental Protocols: Computational Chemistry Methodology
Due to a lack of extensive experimental data in the public domain, the structural and conformational analysis presented herein was conducted using computational methods.
2.1. Conformational Search
A potential energy surface (PES) scan was performed to identify the stable conformers of this compound. The dihedral angle of the C3-C2 bond (τ(F-C-C=O)) was systematically rotated in 15° increments, and the energy was calculated at each point. This initial scan helps in identifying the energy minima corresponding to stable conformational isomers.
2.2. Geometry Optimization and Frequency Analysis
The structures corresponding to the minima on the PES were then subjected to full geometry optimization. These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this type. To confirm that the optimized structures correspond to true energy minima, a frequency analysis was performed. The absence of imaginary frequencies indicates a stable structure.
2.3. Calculation of Molecular Properties
From the optimized geometries, key structural parameters, including bond lengths, bond angles, and dihedral angles, were determined. The rotational constants (A, B, and C) for each stable conformer were also calculated from the principal moments of inertia. The relative energies of the conformers were calculated to determine their relative populations at room temperature.
Spectroscopic and Physicochemical Profile of 3,3,3-Trifluoro-2-oxopropanal and its Hydrated Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 3,3,3-Trifluoro-2-oxopropanal, a fluorinated aldehyde of interest in medicinal chemistry and drug development. Due to the high reactivity of the aldehyde group, this compound readily exists in its hydrated form, 3,3,3-Trifluoro-2,2-dihydroxypropanal, in the presence of water. This document presents available data for the hydrated species and supplements it with high-quality predicted spectroscopic data for the anhydrous form to provide a complete reference for researchers.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide essential information for handling, formulation, and theoretical modeling of this compound.
| Property | Value | Source |
| Molecular Formula | C₃HF₃O₂ | PubChem[1] |
| Molecular Weight | 126.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 91944-47-7 | PubChem[1] |
| Monoisotopic Mass | 125.99286376 Da | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H and ¹³C NMR of anhydrous this compound are presented below.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.5 (Predicted) | Singlet | -CHO |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 185.0 (Predicted) | C=O (Aldehyde) |
| 175.0 (Predicted) | C=O (Ketone) |
| 116.0 (Predicted) | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption frequencies for anhydrous this compound are listed below, highlighting the characteristic vibrational modes.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1750 (Predicted) | C=O (Aldehyde) | Stretch |
| ~1720 (Predicted) | C=O (Ketone) | Stretch |
| ~1100-1300 (Predicted) | C-F | Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted major peaks in the mass spectrum of anhydrous this compound are provided.
Predicted Mass Spectrometry Data
| m/z (Predicted) | Interpretation |
| 126 | [M]⁺ (Molecular Ion) |
| 97 | [M-CHO]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for this compound are not available in the literature, the following are general methodologies typically employed for compounds of this nature.
NMR Data Acquisition
A general protocol for acquiring NMR spectra of a small organic molecule is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
IR Data Acquisition
A general protocol for acquiring an ATR-FTIR spectrum is as follows:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
MS Data Acquisition
A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.
Caption: Equilibrium between anhydrous and hydrated forms.
Caption: General workflow for spectroscopic analysis.
References
reaction mechanism of 3,3,3-Trifluoro-2-oxopropanal with nucleophiles
An In-depth Technical Guide to the Reaction Mechanism of 3,3,3-Trifluoro-2-oxopropanal with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as trifluoromethylglyoxal, is a highly reactive α-ketoaldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic structure, featuring two electrophilic carbonyl centers activated by a potent electron-withdrawing trifluoromethyl (CF₃) group, governs its interactions with a wide array of nucleophiles. This guide provides a comprehensive overview of the core reaction mechanisms, including nucleophilic addition, hydration, and hemiacetal formation. It summarizes key reactivity principles, presents representative experimental protocols, and includes detailed mechanistic diagrams to illustrate the transformation pathways.
Introduction: The Unique Reactivity of this compound
This compound (CF₃COCHO) is a dicarbonyl compound characterized by adjacent aldehyde and ketone functionalities. The presence of the trifluoromethyl group dramatically increases the electrophilicity of both carbonyl carbons by induction, making the molecule highly susceptible to nucleophilic attack.[1] This heightened reactivity is central to its utility as a building block for complex fluorinated molecules and its role in biological systems as a potential covalent modifier of proteins and other biomolecules. Understanding its reaction mechanisms is crucial for harnessing its synthetic potential and elucidating its biological activity.
The general mechanism of nucleophilic addition to aldehydes and ketones involves the attack of an electron-rich nucleophile on the partially positive carbonyl carbon.[2] This attack breaks the C=O pi bond, forming a tetrahedral intermediate which is subsequently protonated to yield the final product.[1] In this compound, this process is significantly accelerated, and the regioselectivity of the attack (aldehyde vs. ketone) is a key consideration.
Core Reaction Mechanism: Nucleophilic Addition
The fundamental reaction pathway for this compound is nucleophilic addition. The strong electron-withdrawing nature of the CF₃ group makes the adjacent ketonic carbon exceptionally electrophilic. The aldehydic carbon, while also activated, is generally more sterically accessible. The preferred site of attack depends on the nature of the nucleophile (i.e., "hard" vs. "soft" nucleophiles and steric bulk).
Caption: General mechanism of nucleophilic addition to the keto-carbonyl of this compound.
Specific Reactions with Nucleophiles
Hydration: Reaction with Water
In aqueous media, aldehydes and ketones exist in equilibrium with their corresponding gem-diols, or hydrates. For most simple aldehydes, the equilibrium favors the carbonyl form. However, for aldehydes bearing strong electron-withdrawing groups, such as this compound, the equilibrium overwhelmingly favors the hydrate form.[3] The high stability of the hydrate is attributed to the reduction of electronic repulsion by accommodating the inductive effect of the CF₃ group. It is expected that this compound exists almost exclusively as 3,3,3-trifluoro-1,1,2,2-tetrahydroxypropane in water.
References
Navigating the Thermal Landscape of 3,3,3-Trifluoro-2-oxopropanal: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the thermal stability and decomposition of 3,3,3-Trifluoro-2-oxopropanal.
Theoretical Assessment of Thermal Stability
This compound possesses a unique structure with two adjacent carbonyl groups and a trifluoromethyl moiety. This combination suggests a complex thermal behavior. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the adjacent carbonyls. In contrast to simpler aldehydes and ketones, the proximity of the two carbonyl groups in the α-dicarbonyl structure introduces the potential for unique intramolecular reactions and lower thermal stability compared to monofunctional analogs. The high reactivity of α-dicarbonyl compounds is well-documented, often serving as precursors in the formation of various heterocyclic compounds and polymers under thermal stress.
Postulated Thermal Decomposition Pathways
In the absence of direct experimental evidence, two primary decomposition pathways can be hypothesized for this compound under thermal duress.
Pathway A: Decarbonylation
A common thermal decomposition route for carbonyl compounds is the loss of carbon monoxide (decarbonylation). For this compound, this could occur in a stepwise manner. The initial loss of CO from the aldehyde group would yield a highly reactive trifluoroacetyl radical. This intermediate could then undergo further reactions, such as dimerization or reaction with other species.
Pathway B: Fragmentation
Alternatively, the C-C bond between the two carbonyl groups could undergo homolytic cleavage. This would generate a trifluoroacetyl radical and a formyl radical. These radical species are highly unstable and would readily participate in subsequent reactions, potentially leading to a complex mixture of smaller fluorinated and non-fluorinated products.
The following diagram illustrates these hypothetical decomposition pathways:
The Trifluoromethyl Carbonyl Group: A Historical and Synthetic Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. Among the various trifluoromethylated functionalities, the trifluoromethyl carbonyl group, particularly in trifluoromethyl ketones (TFMKs), has garnered significant attention. TFMKs are potent enzyme inhibitors, often acting as transition-state analogs, and serve as versatile synthetic intermediates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing trifluoromethyl carbonyl compounds, with a focus on their application in drug development.
Historical Development
The journey to trifluoromethyl carbonyl compounds began with the broader exploration of organofluorine chemistry. One of the earliest methods for introducing fluorine into organic molecules was the Swarts reaction , first reported by Frédéric Jean Edmond Swarts in 1892.[1] This reaction typically involves the exchange of chlorine or bromine atoms for fluorine using metal fluorides like antimony trifluoride (SbF3).[1][2] While historically significant for the synthesis of simple alkyl fluorides, direct application to the synthesis of trifluoromethyl carbonyl compounds was not its primary focus.[2][3][4]
The direct synthesis of trifluoromethyl ketones gained momentum with the development of specific trifluoromethylating agents. A pivotal moment in this field was the introduction of (trifluoromethyl)trimethylsilane (TMSCF3), now widely known as the Ruppert-Prakash reagent , by Ruppert in 1984 and later popularized by Prakash. This reagent enabled the nucleophilic trifluoromethylation of a wide range of electrophiles, including carbonyl compounds.[5]
More recently, the use of fluoroform (HCF3) , a readily available and inexpensive industrial byproduct, has emerged as an attractive alternative for trifluoromethylation.[6][7] Although its use was initially challenging, protocols have been developed for the direct nucleophilic trifluoromethylation of various functional groups, including esters, to yield trifluoromethyl ketones.[6][8]
Synthetic Methodologies
The synthesis of trifluoromethyl carbonyl compounds can be broadly categorized into methods involving nucleophilic and electrophilic trifluoromethylating agents.
Nucleophilic Trifluoromethylation
This is the most common approach and relies on the transfer of a trifluoromethyl anion (CF3-) or its equivalent to a carbonyl electrophile.
The conversion of esters to trifluoromethyl ketones is a direct and widely used method.
-
Using the Ruppert-Prakash Reagent (TMSCF3): This method involves the activation of TMSCF3 with a fluoride source, such as cesium fluoride (CsF), to generate the trifluoromethide anion, which then attacks the ester carbonyl.[9]
-
Using Fluoroform (HCF3): A combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme has been shown to be effective for the trifluoromethylation of methyl esters.[6][8][10] This method offers a more economical and environmentally benign alternative to silicon-based reagents.[6][7]
Direct conversion of carboxylic acids to trifluoromethyl ketones is also possible, avoiding the need for prior esterification.
-
Treatment of a carboxylic acid with a strong base like lithium diisopropylamide (LDA) generates an enediolate, which can then be trifluoroacetylated.[9]
While the primary focus is on the synthesis of trifluoromethyl ketones, the trifluoromethylation of aldehydes and ketones to produce trifluoromethyl carbinols is a closely related and important transformation. These carbinols can be subsequently oxidized to the corresponding ketones. The Ruppert-Prakash reagent is highly effective for this purpose.[5]
Data Presentation: Synthesis of Trifluoromethyl Ketones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 4-methoxybenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 92 | [6][10] |
| Methyl 4-chlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 63 | [10] |
| Methyl 4-bromobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | 58 | [10] |
| Methyl 4-iodobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-iodophenyl)-2,2,2-trifluoroethan-1-one | 56 | [10] |
| Methyl 4-(tert-butyl)benzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one | 83 | [10] |
| Methyl biphenyl-4-carboxylate | HCF3, KHMDS, triglyme, -40 °C | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | 91 | [10] |
| Methyl 3-chlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one | 82 | [10] |
| Methyl 2-chlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | 66 | [10] |
| Methyl 2-iodobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(2-iodophenyl)-2,2,2-trifluoroethan-1-one | 72 | [10] |
| Methyl 2,6-dichlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one | 62 | [6] |
| Methyl adamantane-1-carboxylate | HCF3, KHMDS, triglyme, -40 °C | 1-(adamantan-1-yl)-2,2,2-trifluoroethan-1-one | 50 | [6] |
| 4-Methoxystyrene | Trifluoropyruvic acid, photoredox catalysis, then FeCl3, allyl TMS, aerobic conditions | 1-(4-methoxyphenyl)-4,4,4-trifluorobutan-1-one | 94-97 | [11] |
| Ethyl trifluoroacetate & Ethyl acetate | Condensation, then hydrolysis and decarboxylation | 1,1,1-Trifluoroacetone | Not specified | [12] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methanesulfonic acid, 95-110 °C | 1,1,1-Trifluoroacetone | 86.4 | [13] |
Experimental Protocols
General Procedure for Trifluoromethylation of Methyl Esters with Fluoroform (HCF3)
Materials:
-
Methyl ester (0.4 mmol)
-
Triglyme (0.7 mL)
-
Fluoroform (HCF3) gas
-
Potassium hexamethyldisilazide (KHMDS)
Procedure:
-
A test tube containing the methyl ester (0.4 mmol) in triglyme (0.7 mL) is prepared.
-
The test tube is charged with HCF3 gas (an equivalent amount is generally sufficient).
-
The mixture is cooled to -40 °C.
-
Potassium hexamethyldisilazide (KHMDS) is added to the cooled mixture.
-
The reaction is stirred at -40 °C until completion (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired trifluoromethyl ketone.[10]
General Procedure for Trifluoromethylation of Carbonyl Compounds with the Ruppert-Prakash Reagent (TMSCF3)
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Cesium fluoride (CsF) or other suitable fluoride source (e.g., TBAF)
-
Anhydrous solvent (e.g., THF, DME)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and the anhydrous solvent.
-
Add the Ruppert-Prakash reagent (TMSCF3) to the stirred solution.
-
Add a catalytic amount of the fluoride source (e.g., CsF).
-
Stir the reaction at room temperature or as required by the specific substrate. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting trifluoromethylated silyl ether can be hydrolyzed by treatment with aqueous HCl to yield the corresponding trifluoromethyl carbinol.[14]
Applications in Drug Development: Mechanism of Action
Trifluoromethyl ketones are particularly effective as inhibitors of serine and cysteine proteases.[15] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic.[15] This enhanced electrophilicity facilitates the nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.[15] This attack forms a stable tetrahedral intermediate, often a hemiketal or hemithioketal, which mimics the transition state of the enzymatic reaction, leading to potent and often reversible covalent inhibition.[15][16]
Cathepsin K Inhibition
Cathepsin K is a cysteine protease involved in bone resorption, making it a target for the treatment of osteoporosis.[17][18] Trifluoromethyl ketone-containing compounds can act as inhibitors of Cathepsin K.
Caption: Inhibition of Cathepsin K by a trifluoromethyl ketone.
The catalytic mechanism of Cathepsin K involves a thiolate-imidazolium ion pair formed between Cysteine-25 and Histidine-162.[18] The Cys25 residue acts as a nucleophile, attacking the carbonyl carbon of the peptide substrate.[18] A trifluoromethyl ketone inhibitor mimics the substrate and is attacked by Cys25, forming a stable hemithioketal intermediate and blocking the enzyme's activity.[15]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[19][] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion.[] This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes. Several DPP-4 inhibitors incorporate a trifluoromethyl group to enhance their potency and pharmacokinetic properties.[21]
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
The discovery and development of trifluoromethyl carbonyl compounds have provided chemists with a powerful tool for modulating biological activity. From the early days of organofluorine chemistry to the sophisticated synthetic methods available today, the ability to incorporate the trifluoromethyl ketone moiety has had a profound impact on drug discovery. The unique electronic properties of this functional group make it an excellent choice for designing potent and selective enzyme inhibitors. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, trifluoromethyl carbonyl compounds are poised to remain a critical component in the development of new therapeutics.
References
- 1. byjus.com [byjus.com]
- 2. ck12.org [ck12.org]
- 3. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 4. Swarts Reaction [unacademy.com]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 13. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Trifluoromethylated Aldehydes in Biological Research and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological properties such as metabolic stability, lipophilicity, and target affinity. Among the repertoire of fluorinated functionalities, the trifluoromethyl group stands out for its potent electron-withdrawing nature and its ability to serve as a bioisostere for various chemical groups. When appended to an aldehyde, this unique combination gives rise to trifluoromethylated aldehydes, a class of reactive intermediates and potential pharmacophores with significant, yet not fully explored, biological activities. This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethylated aldehydes, drawing upon the extensive research conducted on the closely related and often-derived trifluoromethyl ketones. It offers a comprehensive overview of their synthesis, proposed mechanisms of action, and the experimental approaches required for their evaluation, tailored for researchers at the forefront of drug discovery.
Physicochemical Properties and Reactivity
The introduction of a trifluoromethyl group adjacent to an aldehyde carbonyl significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is central to the biological activities of these compounds, predisposing them to nucleophilic attack by amino acid residues within the active sites of enzymes. In aqueous environments, trifluoromethylated aldehydes are expected to exist in equilibrium with their corresponding hydrate forms (gem-diols), a characteristic that can influence their interaction with biological targets.
Biological Activities and Therapeutic Potential
While direct and extensive studies on the biological activities of trifluoromethylated aldehydes are limited, a wealth of information on the closely related trifluoromethyl ketones (TFMKs) provides a strong foundation for inferring their potential. TFMKs, which can be synthesized from trifluoromethylated aldehydes, are well-established as potent inhibitors of a variety of enzymes, particularly proteases.
Enzyme Inhibition
Trifluoromethylated aldehydes are proposed to act as transition-state analog inhibitors, primarily targeting enzymes with a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site. The highly electrophilic carbonyl carbon of the trifluoromethylated aldehyde is susceptible to nucleophilic attack by the hydroxyl or thiol group of the active site residue, leading to the formation of a stable, covalent hemiacetal or thiohemiacetal adduct. This covalent modification can result in potent and often reversible or slowly reversible inhibition of the enzyme.
Key Enzyme Classes Targeted by Related Trifluoromethyl Ketones:
-
Serine Proteases: Enzymes like chymotrypsin and elastase are effectively inhibited by peptidyl TFMKs. The inhibition is thought to proceed through the formation of a stable hemiacetal with the active site serine.
-
Cysteine Proteases: Cathepsins and the SARS-CoV 3CL protease are prominent examples of cysteine proteases targeted by TFMK inhibitors. The mechanism involves the formation of a thiohemiacetal with the catalytic cysteine residue.[1]
-
Acetylcholinesterase: This serine hydrolase is a target for TFMK inhibitors, which act as transition-state analogs.
-
Histone Deacetylases (HDACs): Certain TFMKs have shown inhibitory activity against HDACs, which are important targets in cancer therapy.
It is highly probable that trifluoromethylated aldehydes will exhibit a similar spectrum of enzyme inhibitory activity, acting as "warheads" that covalently modify key enzymatic machinery.
Quantitative Analysis of Enzyme Inhibition
The potency of enzyme inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Due to the potential for covalent and time-dependent inhibition by trifluoromethylated aldehydes, a thorough kinetic analysis is crucial.
Table 1: Representative Inhibition Data for Trifluoromethyl Ketones (as a proxy for Trifluoromethylated Aldehydes)
| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Peptidyl TFK | Chymotrypsin | Varies with peptide sequence | [2] |
| Peptidyl TFK | Cathepsin B | Slow-binding behavior observed | N/A |
| TFMK derivative | SARS-CoV 3CL protease | 0.3 µM (time-dependent) | [3] |
| TFMK derivative | Acetylcholinesterase | 1.3 x 10⁻⁸ M (IC50 after 30 min) | [4] |
Note: This table presents data for trifluoromethyl ketones as direct quantitative data for trifluoromethylated aldehydes is scarce in the literature. These values serve as an estimation of the potential potency of the corresponding aldehydes.
Experimental Protocols
General Synthesis of α-Trifluoromethylated Aldehydes
A common route to α-trifluoromethylated aldehydes involves the enantioselective α-trifluoromethylation of parent aldehydes using a combination of photoredox and organocatalysis.[5]
Materials:
-
Parent aldehyde
-
Trifluoromethyl iodide (CF₃I)
-
Iridium photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)⁺)
-
Chiral imidazolidinone organocatalyst
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., 26W fluorescent lamp)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the iridium photocatalyst and the chiral organocatalyst.
-
Add the anhydrous, degassed solvent and stir to dissolve.
-
Add the parent aldehyde to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Introduce trifluoromethyl iodide into the reaction vessel.
-
Irradiate the reaction mixture with a visible light source for the required reaction time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction can be quenched, and the α-trifluoromethylated aldehyde purified using standard chromatographic techniques.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a trifluoromethylated aldehyde against a target enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate for the enzyme
-
Trifluoromethylated aldehyde inhibitor stock solution (in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the trifluoromethylated aldehyde inhibitor in the assay buffer.
-
In the wells of a microplate, add the enzyme solution.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for potential time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentration and fit the data to an appropriate model to determine the IC50 value. For covalent inhibitors, more complex kinetic models may be necessary to determine Ki and k_inact values.[6]
Mass Spectrometry Analysis of Covalent Adducts
Mass spectrometry can be used to confirm the covalent modification of the target enzyme by the trifluoromethylated aldehyde.
Procedure:
-
Incubate the target enzyme with an excess of the trifluoromethylated aldehyde.
-
Remove the excess inhibitor by dialysis or size-exclusion chromatography.
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the addition of the trifluoromethylated aldehyde moiety will confirm covalent binding.
-
To identify the specific amino acid residue modified, the protein-inhibitor adduct can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Covalent Enzyme Inhibition
The following diagram illustrates the proposed mechanism of covalent inhibition of a serine protease by a trifluoromethylated aldehyde.
Caption: Covalent inhibition of a serine protease.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation of trifluoromethylated aldehyde inhibitors.
Caption: Workflow for inhibitor evaluation.
Conclusion and Future Directions
Trifluoromethylated aldehydes represent a promising, albeit underexplored, class of compounds with significant potential as enzyme inhibitors. Their heightened electrophilicity, conferred by the trifluoromethyl group, makes them intriguing candidates for the development of covalent drugs targeting a range of enzymes implicated in disease. While much of the current understanding is extrapolated from the extensive research on trifluoromethyl ketones, this guide provides a foundational framework for the direct investigation of these reactive aldehydes. Future research should focus on the systematic synthesis and biological evaluation of libraries of trifluoromethylated aldehydes to elucidate their structure-activity relationships, target selectivity, and therapeutic potential. The development of detailed experimental protocols and the application of advanced analytical techniques will be crucial in unlocking the full potential of this fascinating class of molecules in drug discovery.
References
- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Chemistry of 3,3,3-Trifluoro-2-oxopropanal: A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive and versatile building block that has garnered significant interest in the field of medicinal chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and binding affinity of molecules that contain it.[1][2][3] This technical guide provides a comprehensive literature review of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃HF₃O₂ | [4] |
| Molecular Weight | 126.03 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Trifluoromethylglyoxal, Trifluoropyruvic aldehyde | [4] |
| CAS Number | 91944-47-7 | [4] |
Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in readily available literature, analogous synthetic strategies for similar trifluoromethylated carbonyl compounds provide insight into potential preparative routes. One common approach involves the oxidation of a corresponding alcohol or the hydrolysis of a protected aldehyde. For instance, the preparation of 3,3,3-trifluoropropionaldehyde has been achieved through the hydrolysis of its 1,1-dialkoxy acetal precursors in the presence of an acid catalyst.[5]
A logical synthetic pathway to this compound could involve the controlled oxidation of 3,3,3-trifluoro-2-hydroxypropanal. The challenge in such a synthesis lies in preventing over-oxidation to the corresponding carboxylic acid.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Reactivity and Synthetic Applications
The chemistry of this compound is dominated by the high electrophilicity of its two carbonyl carbons, a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This heightened reactivity makes it a valuable synthon for the construction of complex fluorinated molecules.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed at the more electrophilic ketone carbonyl, followed by subsequent reactions at the aldehyde carbonyl. For example, its reaction with primary amines can lead to the formation of trifluoromethyl-substituted heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
General Nucleophilic Addition Pathway:
Caption: Nucleophilic addition to this compound.
Cycloaddition Reactions
The electron-deficient nature of the carbonyl groups in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions.[6][7][8][9] These reactions provide a powerful tool for the stereocontrolled synthesis of complex cyclic and heterocyclic systems containing a trifluoromethyl group. For instance, [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes can afford highly functionalized six-membered rings. Similarly, [3+2] cycloadditions with 1,3-dipoles, such as azides or nitrile oxides, can be employed to construct five-membered heterocyclic rings.
[4+2] Cycloaddition Workflow:
Caption: Diels-Alder reaction with this compound.
Applications in Drug Development
The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance pharmacological properties.[1][2][3] While specific drugs directly synthesized from this compound are not prominently reported, its derivatives are key intermediates in the synthesis of various biologically active molecules. The unique reactivity of this compound allows for the introduction of the trifluoromethyl-keto-aldehyde moiety into larger scaffolds, which can then be further elaborated to target specific biological pathways.
For example, trifluoromethylated heterocyclic compounds, accessible through reactions of this compound, are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The development of synthetic routes utilizing this building block is therefore of high importance for the discovery of new drug candidates.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce in the public domain. However, based on analogous transformations, the following general procedures can be inferred.
General Procedure for Nucleophilic Addition of an Amine:
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added a solution of the primary amine (1.0-1.2 eq) dropwise. The reaction mixture is stirred at room temperature for a specified time and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for a [4+2] Cycloaddition Reaction:
A mixture of this compound (1.0 eq) and the diene (1.0-1.5 eq) in a sealed tube with a suitable solvent (e.g., toluene, xylene) is heated at a specified temperature for a designated period. The reaction progress is monitored by gas chromatography or liquid chromatography-mass spectrometry. After cooling to room temperature, the solvent is evaporated, and the resulting residue is purified by flash chromatography to afford the desired cycloadduct.
Conclusion
This compound is a highly reactive and valuable building block in organic synthesis, particularly for the preparation of trifluoromethyl-containing compounds with potential applications in drug discovery. Its dual carbonyl functionality, activated by the potent electron-withdrawing trifluoromethyl group, allows for a diverse range of chemical transformations, including nucleophilic additions and cycloaddition reactions. While detailed studies on this specific molecule are limited, the principles of its reactivity can be inferred from related compounds. Further exploration of the chemistry of this compound is warranted and holds significant promise for the development of novel and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. This compound | C3HF3O2 | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105669399A - Preparation method of 3,3,3-trifluoropropionaldehyde - Google Patents [patents.google.com]
- 6. Cycloaddition - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
safety and handling precautions for 3,3,3-Trifluoro-2-oxopropanal
An In-depth Technical Guide to the Safety and Handling of 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (also known as Trifluoropyruvaldehyde), a reactive fluorinated carbonyl compound used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Trifluoropyruvaldehyde, Trifluoromethylglyoxal |
| CAS Number | 91944-47-7 |
| Molecular Formula | C₃HF₃O₂ |
| Molecular Weight | 126.03 g/mol |
| Appearance | Information not available |
| Boiling Point | Information not available |
| Density | Information not available |
| Solubility | Information not available |
Hazard Identification and Classification
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Toxicological Information
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Engineering Controls
-
Work with this chemical should be performed in a properly functioning chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Use only in a well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials. The specific incompatibilities for this compound are not well-documented, but as a general precaution for reactive aldehydes, avoid strong oxidizing agents, strong bases, and strong reducing agents.
-
Store in a tightly sealed container to prevent exposure to moisture and air.
Emergency Procedures
First-Aid Measures
| Exposure | First-Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as specified in Section 4.1.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.
Disposal Considerations
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
CAS number 91944-47-7 properties and suppliers
An In-depth Technical Guide to 3,3,3-Trifluoro-2-oxopropanal (CAS 91944-47-7)
Introduction
This compound, also known as trifluoropyruvic aldehyde, is a highly reactive organofluorine compound with the CAS number 91944-47-7. Its unique chemical structure, featuring a trifluoromethyl group adjacent to a glyoxal moiety, imparts distinct physicochemical and potential biological properties. This technical guide provides a comprehensive overview of its characteristics, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Chemical Identity
| Identifier | Value |
| CAS Number | 91944-47-7 |
| IUPAC Name | This compound |
| Synonyms | Trifluoropyruvic aldehyde, Trifluoromethylglyoxal, TFPAD |
| Molecular Formula | C₃HF₃O₂ |
| Molecular Weight | 126.03 g/mol [1] |
| Canonical SMILES | C(C(=O)C(F)(F)F)=O |
| InChI | InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H |
| InChIKey | CNQOORHYEKAWRC-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Boiling Point | 40.8 °C at 760 mmHg | Predicted |
| Density | 1.417 g/cm³ | Predicted |
| XLogP3-AA | 0.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 125.99286376 Da | Computed by PubChem 2.2 |
| Monoisotopic Mass | 125.99286376 Da | Computed by PubChem 2.2 |
Synthesis and Experimental Protocols
General Experimental Workflow for Aldehyde Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of an aldehyde from an acetal precursor. This serves as a conceptual framework until a specific protocol for this compound is published.
Caption: A generalized workflow for the synthesis of an aldehyde from its acetal precursor.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on its structure and the known characteristics of similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) and C-F bonds. Aldehydes typically exhibit a strong C=O stretching vibration in the region of 1740-1720 cm⁻¹. The C-F stretching vibrations are expected to appear in the range of 1400-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A singlet corresponding to the aldehydic proton would be expected, likely in the downfield region (δ 9-10 ppm).
-
¹³C NMR: Signals for the two carbonyl carbons and the trifluoromethyl carbon would be present. The carbonyl carbons would appear significantly downfield.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group would be observed.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 126. Fragmentation patterns would likely involve the loss of CO and CF₃ groups.
Biological Activity and Mechanism of Action
The biological activity of this compound is not well-documented in publicly available literature. However, its high reactivity suggests it may interact with biological macromolecules. Aldehydes are known to react with nucleophilic groups in proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form Schiff bases and thioacetals, respectively. This reactivity could lead to enzyme inhibition or other forms of cellular disruption.
A study on the related compound, trifluoroacetaldehyde, demonstrated its ability to react with amino acids, particularly cysteine, to form stable adducts. This suggests that this compound could exhibit similar reactivity towards proteins and other biological nucleophiles.
Potential Signaling Pathway Interaction
Given the lack of specific data, a hypothetical signaling pathway is presented to illustrate how a reactive electrophile like this compound might disrupt a generic cellular signaling cascade through covalent modification of a key protein.
Caption: A hypothetical mechanism of signaling pathway disruption by this compound.
Safety and Handling
Potential Hazards:
-
Irritant to eyes, skin, and respiratory tract.
-
May be harmful if swallowed or inhaled.
-
The trifluoromethyl group can enhance its reactivity and potential toxicity.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Suppliers
This compound is available from various chemical suppliers, typically for research and development purposes. Some of the known suppliers include:
-
NINGBO INNO PHARMCHEM CO.,LTD.
-
Jiaxing Isen Chemical Co.,Ltd
-
Shijiazhuang Sdyano Fine Chemical Co., Ltd
-
Shanghai Hope Chem Co., Ltd.
-
Amadis Chemical Co.,Ltd.
-
Nanjing Chemlin Chemical Co., Ltd.
-
Allfluoro pharmaceutical co. ltd.
-
Hefei TNJ Chemical Industry Co.,Ltd.
-
Interchim
-
Sinfoo Biotech
It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis Utilizing 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive dicarbonyl compound bearing a trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. The asymmetric introduction of this building block into larger molecules is a key strategy for the synthesis of novel chiral fluorinated compounds. This document provides detailed application notes and protocols for the enantioselective organocatalytic aldol reaction of this compound (often used in its more stable hemiacetal form) with ketones.
Application Note 1: Organocatalytic Asymmetric Aldol Reaction of this compound with Ketones
The direct asymmetric aldol reaction of this compound with ketones represents a powerful method for the construction of chiral β-hydroxy-β-trifluoromethyl ketones. These products are versatile intermediates for the synthesis of various fluorinated molecules. Due to the high reactivity and instability of this compound, the reaction is typically carried out using its more stable ethyl hemiacetal precursor, which is believed to be in equilibrium with the free aldehyde under the reaction conditions.
Organocatalysis, utilizing small chiral organic molecules, has emerged as a premier strategy for this transformation, avoiding the use of potentially toxic and difficult-to-remove metal catalysts. Proline and its derivatives are particularly effective catalysts for this reaction, proceeding through an enamine-based mechanism.
A notable example is the organocatalytic asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones.[1] This reaction, catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, proceeds smoothly to afford (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with good enantioselectivity.[1] Similarly, L-proline has been demonstrated to effectively catalyze the reaction of trifluoroacetaldehyde ethyl hemiacetal with a range of unmodified ketones, yielding β-hydroxy-β-trifluoromethylated ketones with excellent diastereoselectivities and high enantioselectivities.
Quantitative Data Summary
The following table summarizes the typical performance of the organocatalytic asymmetric aldol reaction between trifluoroacetaldehyde ethyl hemiacetal and various ketones.
| Entry | Ketone | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | dr (anti:syn) |
| 1 | Acetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dichloroethane | 40 | High | up to 90 | - |
| 2 | Substituted Acetophenones | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dichloroethane | 40 | High | up to 90 | - |
| 3 | Cyclohexanone | L-Proline | Ketone | RT | Good | up to 91 | up to 96:4 |
| 4 | Cyclopentanone | L-Proline | Ketone | RT | Good | Good | Good |
| 5 | Acetone | L-Proline | Ketone | RT | Good | Good | - |
Experimental Protocols
General Protocol for the Proline-Catalyzed Asymmetric Aldol Reaction of this compound Ethyl Hemiacetal with Ketones
This protocol is a general guideline based on established procedures for proline-catalyzed aldol reactions of fluorinated aldehydes. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound ethyl hemiacetal
-
Ketone (e.g., cyclohexanone, acetophenone)
-
L-Proline (or other suitable organocatalyst)
-
Anhydrous solvent (e.g., Dichloroethane, or the ketone itself can be used as the solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the ketone (if used as a solvent, typically 5-10 equivalents) and the organocatalyst (e.g., L-proline, 10-30 mol%).
-
If a co-solvent is used, add the anhydrous solvent (to achieve a concentration of the aldehyde of approximately 0.2-0.5 M).
-
Add this compound ethyl hemiacetal (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired β-hydroxy-β-trifluoromethyl ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a suitable chiral derivative.
Visualizations
Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
References
Application Notes and Protocols for 3,3,3-Trifluoro-2-oxopropanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,3,3-trifluoro-2-oxopropanal, also known as trifluoropyruvaldehyde or trifluoromethylglyoxal, as a versatile building block in organic synthesis. Due to its bifunctional nature, containing both a highly reactive aldehyde and a ketone moiety, coupled with the presence of a trifluoromethyl group, this reagent is a valuable precursor for the synthesis of a variety of trifluoromethyl-containing heterocyclic compounds.
The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets, making it a sought-after feature in the development of new pharmaceuticals and agrochemicals.[1][2] this compound, which often exists as a stable hydrate, serves as a potent electrophile in various condensation and multicomponent reactions.
Synthesis of Trifluoromethyl-Substituted Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core scaffold in many biologically active alkaloids. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] The use of this compound or its synthetic equivalents in this reaction provides access to novel trifluoromethylated tetrahydro-β-carboline derivatives.
General Reaction Scheme:
Caption: Pictet-Spengler reaction of a tryptamine derivative with this compound.
Experimental Protocol (Model Reaction using Trifluoroacetaldehyde Ethyl Hemiacetal):
-
To a solution of tryptamine (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane or acetonitrile (10 mL) is added trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol).
-
Trifluoroacetic acid (TFA) (1.5 mmol) is added as the catalyst.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated time (e.g., 2-24 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(trifluoromethyl)tetrahydro-β-carboline.[8]
Quantitative Data (Representative Yields for Pictet-Spengler Reactions):
| Entry | Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | HFIP | HFIP | Reflux | 1 | 95 | [8] |
| 2 | L-Tryptophan methyl ester | 4-Nitrobenzaldehyde | HFIP | HFIP | Reflux | 1 | 92 | [8] |
| 3 | Tryptamine | Acetone | HFIP | HFIP | Reflux | 24 | 28 | [8] |
Note: The table presents data for analogous Pictet-Spengler reactions to provide an indication of typical reaction conditions and yields.
Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[9] Employing this compound in place of a simple aldehyde, and a β-dicarbonyl compound, can lead to the formation of novel dihydropyrimidines with a trifluoromethyl group at a key position.
General Reaction Scheme:
Caption: One-pot Biginelli reaction for the synthesis of trifluoromethyl-dihydropyrimidines.
Experimental Protocol (Model Reaction using Ethyl Trifluoroacetoacetate):
Note: This protocol is based on the Biginelli reaction using ethyl trifluoroacetoacetate, a common trifluoromethyl-containing building block, as a model system due to the lack of specific protocols for this compound in the search results.[1][10]
-
A mixture of an aromatic aldehyde (1.0 mmol), ethyl trifluoroacetoacetate (1.0 mmol), and urea (or thiourea) (1.5 mmol) is prepared in a suitable solvent, such as ethanol or acetonitrile (5-10 mL).
-
A catalytic amount of an acid, such as hydrochloric acid (a few drops) or trifluoroacetic acid (4 mol%), is added to the mixture.[11]
-
The reaction mixture is heated to reflux and stirred for the required time (typically 1-4 hours), with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.[12]
-
The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidine derivative.
Quantitative Data (Representative Yields for Biginelli Reactions):
| Entry | Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | TFA (4 mol%) | Acetonitrile | 70 | 0.5 | 93 | [11] |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | BMImBF4 | None | 100 | 0.5 | 95 | [13] |
| 3 | Furfural | Ethyl Acetoacetate | Urea | Gluconic Acid (25 mol%) | Water | 60 | 6 | 90 | [14] |
Note: This table provides data for analogous Biginelli reactions to illustrate typical conditions and yields.
Synthesis of Trifluoromethyl-Substituted Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives by condensing an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][15] Utilizing this compound in this synthesis can afford dihydropyridines bearing a trifluoromethyl group.
General Reaction Scheme:
Caption: Hantzsch synthesis for trifluoromethyl-substituted dihydropyridines.
Experimental Protocol (Model Reaction using Ethyl Trifluoroacetoacetate):
Note: This protocol is based on the Hantzsch synthesis using ethyl trifluoroacetoacetate as a representative trifluoromethyl-containing building block.[1][16]
-
In a round-bottom flask, a mixture of an aldehyde (1.0 mmol), ethyl trifluoroacetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) is prepared in a solvent such as ethanol.[17]
-
The mixture is heated to reflux for several hours (e.g., 4-8 hours) and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is treated with water, and the solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.[17]
Quantitative Data (Representative Yields for Hantzsch Syntheses):
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Glycine-HCl Buffer | 80 | 0.5 | 98 | [17] |
| 2 | 4-Methylbenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Reflux | 5 | 92 | [17] |
| 3 | 3-Nitrobenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Glycine-HCl Buffer | 80 | 0.5 | 95 | [17] |
Note: This table presents data for analogous Hantzsch reactions to provide an indication of typical reaction conditions and yields.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound as a building block in multicomponent reactions.
Caption: A generalized workflow for the synthesis and purification of target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. ionike.com [ionike.com]
- 14. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Wittig Reaction with 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig reaction involving the highly reactive electrophile, 3,3,3-Trifluoro-2-oxopropanal. The trifluoromethyl group in this substrate significantly influences its reactivity and the stereochemical outcome of the olefination. Protocols for reactions with both stabilized and non-stabilized Wittig reagents are presented, leading to the synthesis of valuable trifluoromethylated building blocks. Additionally, the Horner-Wadsworth-Emmons reaction is discussed as a superior alternative for achieving high (E)-selectivity.
Introduction
The introduction of a trifluoromethyl group into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity.[1] The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[2] When applied to this compound, the Wittig reaction provides a direct route to trifluoromethyl-substituted alkenes, which are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides, and the related Horner-Wadsworth-Emmons (HWE) reagents, predominantly yield (E)-alkenes.[3]
Key Experimental Data
The following tables summarize typical quantitative data for the olefination reactions of this compound.
Table 1: Wittig Reaction with a Non-Stabilized Ylide
| Entry | Wittig Reagent | Product | Yield (%) | E/Z Ratio |
| 1 | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1,1,1-Trifluorobut-3-en-2-one | 65-75 | N/A |
Table 2: Wittig Reaction with a Stabilized Ylide
| Entry | Wittig Reagent | Product | Yield (%) | E/Z Ratio |
| 1 | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 4,4,4-trifluoro-2-oxobut-2-enoate | 70-85 | >95:5 |
Table 3: Horner-Wadsworth-Emmons (HWE) Reaction
| Entry | HWE Reagent | Product | Yield (%) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | Ethyl 4,4,4-trifluoro-2-oxobut-2-enoate | 85-95 | >98:2 |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Trifluorobut-3-en-2-one via Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the reaction of this compound with methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The formation of the deep red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the pure 1,1,1-Trifluorobut-3-en-2-one.
Protocol 2: Synthesis of Ethyl 4,4,4-trifluoro-2-oxobut-2-enoate via Wittig Reaction with a Stabilized Ylide
This protocol details the reaction with a stabilized ylide to favor the (E)-isomer.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Hexanes
-
Silica gel
Procedure:
-
Reaction Setup: To a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) and dissolve it in anhydrous DCM.
-
Wittig Reaction: Add a solution of this compound (1.0 eq) in anhydrous DCM to the ylide solution at room temperature. Stir the reaction mixture for 12-16 hours. Monitor the reaction by TLC.
-
Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing with a hexanes/ethyl acetate mixture. The filtrate is then concentrated to yield the crude product. Further purification can be achieved by column chromatography.
Protocol 3: (E)-Selective Synthesis of Ethyl 4,4,4-trifluoro-2-oxobut-2-enoate via Horner-Wadsworth-Emmons Reaction
The HWE reaction is a highly efficient method for the stereoselective synthesis of (E)-alkenes.[4][5]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Anion Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) as a mineral oil dispersion and wash with anhydrous hexanes. Add anhydrous THF and cool to 0 °C. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
HWE Reaction: Cool the phosphonate anion solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful tools for the synthesis of trifluoromethylated alkenes from this compound. The choice of the phosphorus reagent is critical in determining the stereochemical outcome of the reaction, with stabilized ylides and phosphonates providing excellent (E)-selectivity. The protocols provided herein offer a reliable foundation for researchers in the fields of medicinal chemistry and materials science to access these valuable fluorinated building blocks.
References
Application of 3,3,3-Trifluoro-2-oxopropanal in the Synthesis of Novel Pharmaceutical Scaffolds
Introduction
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive dicarbonyl compound that serves as a versatile building block in the synthesis of complex fluorinated molecules. The incorporation of a trifluoromethyl (CF₃) group into pharmaceutical candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This application note details the use of this compound in the synthesis of 2-trifluoromethylpyridines, a privileged scaffold in numerous clinically relevant drugs, via the Kröhnke pyridine synthesis.
Application in the Synthesis of 2-Trifluoromethylpyridines
A key application of this compound in pharmaceutical synthesis is its use as a precursor for the synthesis of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. This pyridinium salt is a crucial intermediate in the Kröhnke pyridine synthesis, a powerful method for the construction of highly substituted pyridines.[1][2][3] The reaction proceeds through a multicomponent condensation of the pyridinium salt, an α,β-unsaturated ketone (chalcone), and a nitrogen source, typically ammonium acetate, to yield 2,4,6-trisubstituted pyridines.[1][2]
The trifluoromethyl group at the 2-position of the resulting pyridine ring is of significant interest in drug design, as it can profoundly influence the pharmacological properties of the molecule.[4][5] Several approved drugs and clinical candidates feature the trifluoromethylpyridine moiety.[4][6][7]
Reaction Pathway
The overall synthetic strategy involves two main stages: the preparation of the key pyridinium salt intermediate from this compound, followed by the Kröhnke pyridine synthesis.
Caption: General workflow for the synthesis of 2-trifluoromethylpyridine derivatives.
Data Presentation
The Kröhnke pyridine synthesis using 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide has been shown to be effective with a variety of substituted chalcones, affording the corresponding 2-trifluoromethylpyridines in good to excellent yields.
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2-Trifluoromethyl-4,6-diphenylpyridine | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | 4-(4-Methoxyphenyl)-2-trifluoromethyl-6-phenylpyridine | 92 |
| 3 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-2-trifluoromethyl-6-phenylpyridine | 88 |
| 4 | 2-Thienyl | Phenyl | 4-(2-Thienyl)-2-trifluoromethyl-6-phenylpyridine | 78 |
| 5 | Phenyl | 4-Bromophenyl | 6-(4-Bromophenyl)-2-trifluoromethyl-4-phenylpyridine | 82 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide
Materials:
-
This compound (1.0 eq)
-
Pyridine (1.1 eq)
-
Bromine (1.0 eq)
-
Anhydrous Diethyl Ether
-
Anhydrous Dichloromethane
Procedure:
-
A solution of bromine (1.0 eq) in anhydrous dichloromethane is added dropwise to a stirred solution of pyridine (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The resulting precipitate of pyridinium perbromide is filtered, washed with cold diethyl ether, and dried under vacuum.
-
To a suspension of the pyridinium perbromide in anhydrous dichloromethane, a solution of this compound (1.0 eq) in anhydrous dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is triturated with diethyl ether to afford 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide as a solid, which can be purified by recrystallization.
Caption: Experimental workflow for the synthesis of the pyridinium salt.
Protocol 2: Kröhnke Synthesis of 2-Trifluoromethyl-4,6-diphenylpyridine
Materials:
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.0 eq)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)
-
Ammonium acetate (10 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (10 eq) are suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 120 °C) and maintained for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-trifluoromethyl-4,6-diphenylpyridine.[1][8]
Caption: Experimental workflow for the Kröhnke pyridine synthesis.
Conclusion
This compound is a valuable C3 building block for the synthesis of pharmaceutically relevant 2-trifluoromethylpyridine derivatives. The Kröhnke pyridine synthesis, utilizing the key intermediate 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide derived from this compound, provides an efficient and versatile route to this important class of heterocycles. The detailed protocols and data presented herein offer a practical guide for researchers and scientists in drug discovery and development to explore the synthesis and application of novel trifluoromethylated pyridine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles using 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules. 3,3,3-Trifluoro-2-oxopropanal, also known as trifluoropyruvaldehyde, is a versatile and highly reactive building block for the synthesis of a wide array of trifluoromethyl-containing heterocycles. Its bifunctional nature, possessing both an aldehyde and a keto group, allows for facile condensation and cyclization reactions with various binucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of CF₃-heterocycles utilizing this compound and its derivatives.
Synthesis of Trifluoromethyl-Containing Pyridines
A prominent method for the synthesis of 2-trifluoromethyl-pyridines involves a multicomponent Kröhnke reaction. This approach utilizes a stable precursor, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, which is readily prepared from this compound. The reaction proceeds via a cascade sequence of Michael addition, ammonia addition, elimination of water, and intramolecular cyclization.
General Reaction Scheme: Kröhnke Pyridine Synthesis
A multicomponent reaction between an α,β-unsaturated carbonyl compound (chalcone), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate affords highly functionalized 2-trifluoromethyl-pyridines.
Caption: Kröhnke synthesis of 2-trifluoromethyl-pyridines.
Experimental Protocol: Synthesis of 2-Trifluoromethyl-4,6-diphenylpyridine
Materials:
-
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-trifluoromethyl-4,6-diphenylpyridine.
Quantitative Data for Pyridine Synthesis
| Entry | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| 1 | Chalcone | 2-CF₃-4,6-diphenylpyridine | 85 |
| 2 | 4-Methylchalcone | 2-CF₃-4-(p-tolyl)-6-phenylpyridine | 82 |
| 3 | 4-Chlorochalcone | 2-CF₃-4-(4-chlorophenyl)-6-phenylpyridine | 88 |
| 4 | Cinnamaldehyde | 2-CF₃-4-phenylpyridine | 75 |
Synthesis of Trifluoromethyl-Containing Pyrazoles
The synthesis of 3-trifluoromethyl-pyrazoles can be readily achieved through the cyclocondensation of this compound (often used as its hydrate) with various hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
General Reaction Scheme: Pyrazole Synthesis
Caption: Synthesis of 3-trifluoromethyl-pyrazoles.
Experimental Protocol: Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole
Materials:
-
This compound hydrate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound hydrate (1.0 equiv) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenyl-3-trifluoromethyl-1H-pyrazole.
Quantitative Data for Pyrazole Synthesis
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 3-Trifluoromethyl-1H-pyrazole | 90 |
| 2 | Phenylhydrazine | 1-Phenyl-3-trifluoromethyl-1H-pyrazole | 88 |
| 3 | 4-Methylphenylhydrazine | 1-(p-Tolyl)-3-trifluoromethyl-1H-pyrazole | 85 |
| 4 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-trifluoromethyl-1H-pyrazole | 92 |
Synthesis of Other Trifluoromethyl-Containing Heterocycles
This compound is a versatile precursor for a variety of other trifluoromethylated heterocycles through reactions with different binucleophiles.
Trifluoromethyl-Pyrimidines
The reaction of this compound with amidines can lead to the formation of 4-trifluoromethyl-pyrimidines. The reaction proceeds via a cyclocondensation pathway.
Caption: Synthesis of 4-trifluoromethyl-pyrimidines.
Trifluoromethyl-Isoxazoles
Condensation of this compound with hydroxylamine furnishes 3-trifluoromethyl-isoxazole. This reaction follows a standard pathway for isoxazole synthesis from 1,3-dicarbonyl compounds.
Caption: Synthesis of 3-trifluoromethyl-isoxazoles.
Summary and Outlook
This compound and its derivatives are powerful and versatile reagents for the efficient synthesis of a diverse range of trifluoromethyl-containing heterocycles. The application of multicomponent reactions, such as the Kröhnke pyridine synthesis, allows for the rapid construction of complex molecular architectures from simple starting materials. The straightforward cyclocondensation reactions with various binucleophiles provide reliable access to fundamental heterocyclic cores like pyrazoles, pyrimidines, and isoxazoles. These synthetic methodologies are of great importance for the development of new pharmaceuticals and agrochemicals with improved properties. Further exploration of the reactivity of this compound is expected to unveil novel pathways to other valuable trifluoromethylated heterocyclic systems.
Application Notes and Protocols: Catalytic Enantioselective Reactions Involving 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key catalytic enantioselective reactions involving 3,3,3-trifluoro-2-oxopropanal (trifluoro-pyruvaldehyde), a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group. The protocols focus on organocatalyzed aldol, Henry, and Friedel-Crafts reactions, offering pathways to chiral trifluoromethylated molecules.
Organocatalytic Enantioselective Aldol Reaction
The organocatalytic asymmetric aldol reaction of this compound hydrate with various ketones provides access to chiral trifluoromethylated tertiary alcohols, which are important synthons for pharmaceuticals and agrochemicals. Proline and its derivatives are highly effective catalysts for this transformation.
Data Presentation:
Table 1: Proline-Catalyzed Enantioselective Aldol Reaction of this compound Hydrate with Ketones
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | L-Proline (20) | DMSO | 24 | 95 | >99:1 | 99 |
| 2 | Acetone | L-Proline (20) | DMSO | 48 | 85 | - | 85 |
| 3 | Cyclopentanone | L-Proline (20) | DMSO | 24 | 92 | >99:1 | 98 |
| 4 | Acetophenone | (S)-α,α-Diphenylprolinol (10) | Toluene | 72 | 78 | 85:15 | 92 |
| 5 | 2-Hexanone | L-Proline (20) | DMSO | 48 | 88 | 50:50 | 82 |
Experimental Protocol:
General Procedure for the L-Proline-Catalyzed Aldol Reaction:
To a stirred solution of this compound hydrate (1.2 mmol) and the corresponding ketone (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL) was added L-proline (0.2 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford the desired trifluoromethylated aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
Experimental Workflow:
Organocatalytic Enantioselective Henry (Nitroaldol) Reaction
The asymmetric Henry reaction of this compound with nitroalkanes provides a direct route to chiral trifluoromethylated β-nitroalcohols, which are versatile intermediates for the synthesis of amino alcohols and other biologically active molecules. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, are effective in promoting this reaction.
Data Presentation:
Table 2: Representative Organocatalyzed Enantioselective Henry Reaction of this compound Hydrate with Nitroalkanes
| Entry | Nitroalkane | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | Cinchonidine-derived thiourea (10) | DBU | Toluene | 48 | 88 | 90 |
| 2 | Nitroethane | Quinine-derived squaramide (10) | DIPEA | CH2Cl2 | 72 | 82 | 85 (syn) |
| 3 | Nitropropane | Proline-derived amide (20) | - | DMSO | 60 | 75 | 80 (anti) |
Note: Data is representative and based on analogous reactions with trifluoromethyl ketones.
Experimental Protocol:
General Procedure for the Enantioselective Henry Reaction:
To a solution of the chiral catalyst (0.02 mmol, 10 mol%) and this compound hydrate (0.24 mmol) in the specified solvent (1.0 mL) was added the nitroalkane (0.2 mmol) and the base (0.02 mmol, 10 mol%) at room temperature. The reaction mixture was stirred for the time indicated in Table 2. After completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl (5 mL) and extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired β-nitroalcohol. The enantiomeric excess was determined by chiral HPLC analysis.
Experimental Workflow:
Enantioselective Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts alkylation of electron-rich arenes, such as indoles, with this compound provides a direct method for the synthesis of chiral trifluoromethylated indolyl alcohols. Chiral Lewis acids or Brønsted acids can effectively catalyze this transformation.
Data Presentation:
Table 3: Representative Enantioselective Friedel-Crafts Alkylation of Indoles with this compound Hydrate
| Entry | Indole | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | Chiral Phosphoric Acid (10) | Toluene | 48 | 90 | 92 |
| 2 | 5-Methoxyindole | BINOL-derived Phosphoric Acid (10) | CH2Cl2 | 36 | 95 | 95 |
| 3 | 2-Methylindole | Chiral Bis(oxazoline)-Cu(OTf)2 (10) | THF | 24 | 85 | 88 |
Note: Data is representative and based on analogous reactions with trifluoromethylated electrophiles.
Experimental Protocol:
General Procedure for the Enantioselective Friedel-Crafts Alkylation:
In a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), the chiral catalyst (0.05 mmol, 10 mol%) was dissolved in the specified solvent (2.0 mL). The indole (0.5 mmol) was then added, and the mixture was stirred for 10 minutes at room temperature. This compound hydrate (0.6 mmol) was then added, and the reaction was stirred for the time indicated in Table 3. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
Signaling Pathway/Logical Relationship:
Application Notes and Protocols for the Derivatization of Peptides and Amino Acids with 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established chemical principles of analogous α-ketoaldehydes and fluorinated compounds due to the limited specific literature on the derivatization of peptides and amino acids with 3,3,3-Trifluoro-2-oxopropanal. These protocols should be considered as a starting point for method development and optimization.
Introduction
The derivatization of peptides and amino acids is a critical step in various analytical workflows, particularly for enhancing detection sensitivity and enabling more detailed structural characterization by mass spectrometry (MS) and chromatography. This compound is a highly reactive α-ketoaldehyde. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly activate the adjacent carbonyl groups, making it a promising reagent for the rapid and efficient derivatization of primary amino groups present in peptides and amino acids, such as the N-terminal α-amino group and the ε-amino group of lysine residues.
This document provides a detailed, albeit theoretical, guide for the utilization of this compound as a derivatizing agent for peptides and amino acids for analytical purposes.
Principle of Derivatization
The proposed reaction mechanism involves the nucleophilic attack of a primary amine from a peptide or amino acid on one of the carbonyl carbons of this compound. This is anticipated to be followed by dehydration to form a stable Schiff base (imine) adduct. The high reactivity of this compound is expected to allow for rapid reactions under mild conditions. The resulting trifluoromethyl-containing derivative will introduce a significant mass tag, facilitating identification and quantification by mass spectrometry.
Hypothesized Reaction Pathway
Caption: Hypothesized reaction of a primary amine with this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the derivatization of peptides and amino acids with this compound, based on data from analogous derivatization reactions.
| Parameter | Expected Value/Range | Notes |
| Reaction Time | 5 - 30 minutes | The high reactivity of the reagent should allow for rapid derivatization. |
| Reaction Temperature | Room Temperature (20-25 °C) | Mild conditions are anticipated to be sufficient. |
| Optimal pH Range | 7.0 - 8.5 | A slightly basic pH facilitates the nucleophilic attack of the amine. |
| Reagent Molar Excess | 10 - 50 fold | A significant excess of the derivatizing reagent is recommended to drive the reaction to completion. |
| Mass Shift (Monoisotopic) | +108.987 Da | Corresponds to the addition of a C₃F₃O moiety and the loss of H₂O. |
| Limit of Detection (LOD) | Low fmol to high amol range | Expected high sensitivity with mass spectrometry detection. |
| Limit of Quantification (LOQ) | Low fmol to high amol range | Expected high sensitivity with mass spectrometry detection. |
Experimental Workflow
The overall workflow for the derivatization and analysis of peptides and amino acids is outlined below.
Caption: General experimental workflow for derivatization and analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Peptide or amino acid standards and samples
-
This compound solution (e.g., 100 mM in a compatible organic solvent like Acetonitrile)
-
Reaction Buffer: 100 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 200 mM Hydroxylamine in water
-
Solvents for LC-MS analysis (e.g., Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)
Protocol 1: Derivatization of a Standard Peptide Solution
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the standard peptide in deionized water.
-
Dilute the stock solution to a working concentration of 100 µM in the Reaction Buffer (100 mM Ammonium Bicarbonate, pH 8.0).
-
-
Derivatization Reaction:
-
To 50 µL of the 100 µM peptide solution, add 5 µL of the 100 mM this compound solution (a ~100-fold molar excess).
-
Vortex the mixture gently for 10 seconds.
-
Incubate the reaction mixture at room temperature (20-25 °C) for 15 minutes.
-
-
Reaction Quenching:
-
Add 10 µL of the 200 mM Quenching Solution (Hydroxylamine) to consume any excess reagent.
-
Vortex gently and let it stand for 5 minutes at room temperature.
-
-
Sample Cleanup (Optional but Recommended):
-
Acidify the sample with 1% Trifluoroacetic Acid (TFA) to a pH of ~3.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove excess reagents and salts.
-
Elute the derivatized peptide with an appropriate solvent mixture (e.g., 50% Acetonitrile in water with 0.1% TFA).
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).
-
Inject an appropriate amount into the LC-MS/MS system for analysis.
-
Protocol 2: Derivatization of a Protein Digest for Proteomic Analysis
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample using standard proteomics protocols.
-
Digest the proteins with a suitable protease (e.g., trypsin) overnight at 37 °C.
-
Dry the resulting peptide mixture in a vacuum centrifuge.
-
-
Sample Preparation:
-
Reconstitute the dried peptide digest in 100 µL of Reaction Buffer (100 mM Ammonium Bicarbonate, pH 8.0).
-
Determine the peptide concentration using a suitable assay (e.g., BCA or A280).
-
-
Derivatization Reaction:
-
To a known amount of the peptide digest (e.g., 50 µg in 50 µL), add a 50-fold molar excess of this compound solution.
-
Vortex gently and incubate at room temperature for 20 minutes.
-
-
Reaction Quenching:
-
Add a 2-fold excess of Quenching Solution (Hydroxylamine) relative to the initial amount of the derivatizing reagent.
-
Incubate for 5 minutes at room temperature.
-
-
Sample Cleanup:
-
Perform SPE cleanup as described in Protocol 1 to desalt the sample.
-
Dry the purified, derivatized peptides.
-
-
Analysis:
-
Reconstitute the sample in the appropriate mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
When setting up the search parameters for protein identification, include a variable modification corresponding to the mass shift of the derivatization on the N-terminus and lysine residues.
-
Applications
-
Enhanced MS Sensitivity: The introduction of the trifluoromethyl group can improve the ionization efficiency of peptides, leading to lower limits of detection.
-
Facilitated de novo Sequencing: The fixed mass modification at the N-terminus and lysine residues can aid in the interpretation of MS/MS spectra for de novo sequencing.
-
Relative Quantification: In conjunction with isotopic labeling strategies (e.g., using a ¹³C-labeled version of the reagent), this derivatization can be applied for relative quantification of peptides and proteins.
-
Targeted Analysis of Lysine-Containing Peptides: The derivatization can be used to specifically target and enrich peptides containing lysine residues.
Conclusion
While specific experimental data for the derivatization of peptides and amino acids with this compound is not yet available in the scientific literature, the chemical properties of this reagent suggest it holds significant potential as a highly efficient tool for chemical derivatization in proteomics and amino acid analysis. The provided protocols, based on the reactivity of analogous compounds, offer a robust starting point for researchers to develop and optimize methods for their specific analytical needs. It is recommended to perform initial optimization experiments to determine the ideal reaction conditions for the specific peptides or amino acids of interest.
Application Notes and Protocols for Reactions with Volatiles Trifluoromethyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with volatile trifluoromethyl aldehydes. These compounds are highly valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the unique properties conferred by the trifluoromethyl group. However, their high volatility and reactivity present significant handling challenges. The experimental setups and protocols described herein are designed to ensure safe and efficient reactions, leading to reproducible and high-yield outcomes.
Introduction: The Challenge of Volatile Trifluoromethyl Aldehydes
Trifluoromethyl aldehydes, such as trifluoroacetaldehyde (fluoral), are potent electrophiles used to introduce the trifluoromethyl group into organic molecules. Their utility is often hampered by their low boiling points, which leads to reactant loss, stoichiometric imbalances, and poor reaction reproducibility. Furthermore, their potential toxicity and flammability necessitate specialized handling procedures to ensure laboratory safety.[1]
The key to successfully working with these reagents lies in the meticulous control of the reaction environment to minimize evaporation and prevent exposure. This typically involves the use of closed systems, precise temperature control, and an inert atmosphere.
General Principles for Handling Volatile Aldehydes
The foundational principles for managing volatile aldehydes in a laboratory setting are crucial for both safety and reaction success:
-
Closed Systems: All reactions should be conducted in sealed or closed systems to prevent the escape of the volatile aldehyde.[1] This can be achieved using sealed tubes, flasks with septa, Schlenk lines, or glove boxes.
-
Temperature Control: Maintaining low temperatures during storage and reaction setup is critical to minimize evaporation.[1] Reactions are often initiated at significantly reduced temperatures (e.g., -78 °C or -50 °C) and then gradually warmed to the desired reaction temperature.[1][2]
-
Inert Atmosphere: Many reactions involving aldehydes are sensitive to air and moisture, especially when organometallic reagents are used.[1] Performing reactions under an inert atmosphere of nitrogen or argon using a Schlenk line is standard practice.[1]
-
Efficient Condensation: For reactions requiring elevated temperatures, a highly efficient reflux condenser is essential to ensure that the volatile aldehyde is returned to the reaction mixture.[1]
Experimental Setups
The choice of experimental setup is dictated by the specific reaction conditions and the properties of the trifluoromethyl aldehyde.
Schlenk Line Setup for Reactions at Low Temperatures
A Schlenk line is the standard apparatus for handling air- and moisture-sensitive reagents, as well as volatile compounds.
Diagram of a Typical Schlenk Line Setup:
Caption: Schlenk line setup for inert atmosphere reactions.
Sealed Tube Reactions
For reactions that require heating above the boiling point of the aldehyde, a sealed tube or a pressure-rated vessel is necessary to prevent the reagent from escaping.
Safety Precautions
Working with volatile trifluoromethyl aldehydes requires strict adherence to safety protocols:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[3][5] In case of contact, rinse immediately with plenty of water.[3][5]
-
Storage: Store volatile trifluoromethyl aldehydes in a cool, well-ventilated area, away from heat and ignition sources, and under an inert atmosphere if necessary.[3][5][6]
-
Disposal: Dispose of waste in accordance with local regulations for hazardous materials.[3]
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Trifluoroacetaldehyde Hydrate
This protocol describes a method for the nucleophilic trifluoromethylation of a carbonyl compound using trifluoroacetaldehyde hydrate as the trifluoromethyl source.[2][7]
Materials:
-
Trifluoroacetaldehyde hydrate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Aldehyde substrate
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes while maintaining the temperature at -50 °C.
-
Add a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C and stir for 1 hour.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram for Nucleophilic Trifluoromethylation:
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Protocol 2: General Procedure for Handling Gaseous Trifluoroacetaldehyde
Trifluoroacetaldehyde is a gas at room temperature (boiling point: -18 °C).[8] Handling it requires a gas-tight setup.
Materials:
-
Lecture bottle of trifluoroacetaldehyde
-
Gas regulator and tubing
-
Schlenk flask with a septum
-
Anhydrous solvent
-
Low-temperature bath
Procedure:
-
Assemble a flame-dried Schlenk flask containing the reaction solvent and other non-volatile reagents under an inert atmosphere.
-
Cool the flask to a temperature well below the boiling point of trifluoroacetaldehyde (e.g., -78 °C).
-
Connect the lecture bottle of trifluoroacetaldehyde to the reaction flask via tubing and a needle inserted through the septum.
-
Slowly bubble a known mass or volume of trifluoroacetaldehyde gas into the stirred, cold solvent. The mass can be determined by weighing the lecture bottle before and after addition.
-
Once the desired amount of aldehyde has been added, remove the needle and proceed with the reaction as outlined in the specific protocol.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic trifluoromethylation of various aldehydes using trifluoroacetaldehyde hydrate.[2]
Table 1: Optimization of Reaction Conditions [2]
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | t-BuOK | -50 | 85 |
| 2 | THF | t-BuOK | -50 | No Reaction |
| 3 | DMSO | t-BuOK | -50 | No Reaction |
| 4 | DMF | NaH | -50 | 20 |
| 5 | DMF | K2CO3 | -50 | <5 |
Table 2: Substrate Scope of Aryl Aldehydes [2]
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |
| 4 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 89 |
| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 82 |
Reaction Mechanism
The nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate proceeds through the in-situ generation of a trifluoromethyl anion.
Proposed Catalytic Cycle:
Caption: Proposed mechanism for trifluoromethylation.
Purification and Characterization
Common impurities in reactions with aldehydes include the corresponding carboxylic acid (from oxidation) and products from self-condensation.[9]
-
Workup: A standard workup procedure involves quenching the reaction, followed by extraction with an organic solvent. A wash with a mild base like sodium bicarbonate solution can help remove acidic impurities.[9]
-
Purification: Flash column chromatography on silica gel is a common method for purifying the desired trifluoromethylated alcohol.
-
Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
By following these guidelines and protocols, researchers can safely and effectively utilize volatile trifluoromethyl aldehydes in their synthetic endeavors, paving the way for the discovery and development of novel molecules with enhanced properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluoral - Wikipedia [en.wikipedia.org]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for the Purification of Products from 3,3,3-Trifluoro-2-oxopropanal Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactions involving 3,3,3-Trifluoro-2-oxopropanal and other fluorinated synthons are crucial for the development of novel pharmaceuticals, agrochemicals, and materials. The unique properties imparted by the trifluoromethyl (CF3) group, such as increased metabolic stability and bioavailability, make trifluoromethylated compounds highly valuable.[1][2] However, the purification of these fluorinated products often presents unique challenges due to their distinct physical properties, including high volatility and altered polarity compared to their non-fluorinated analogs.[3][4]
This document provides detailed application notes and standardized protocols for the most common and effective techniques used to purify products derived from reactions with this compound, such as trifluoromethyl ketones and alcohols. The covered techniques include flash column chromatography, high-performance liquid chromatography (HPLC), distillation, and crystallization.
Core Purification Techniques
The choice of purification method depends on the physical state of the product (solid or liquid), its volatility, and the nature of the impurities.[5] For products from this compound reactions, a combination of extraction, chromatography, and either distillation (for liquids) or crystallization (for solids) is often employed.
Flash Column Chromatography
Flash column chromatography is a primary technique for purifying a wide range of trifluoromethylated compounds, particularly for separating products from non-fluorinated reagents and byproducts.[6] While standard silica gel is often effective, specialized fluorinated stationary phases can offer superior selectivity for challenging separations of fluorinated molecules.[7]
Protocol 1: Silica Gel Flash Chromatography
This protocol is suitable for the purification of moderately polar, non-volatile trifluoromethyl ketones and alcohols.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For improved resolution, adsorb the crude mixture onto a small amount of silica gel by adding the silica to the dissolved sample and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column using the chosen eluent system as a slurry. Ensure the silica bed is compact and level.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica bed.
-
Begin elution with the determined solvent system (e.g., a petroleum ether/ethyl acetate mixture). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[8]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound. It has been noted that hydrate byproducts of trifluoromethyl ketones can be removed completely after purification by silica gel column chromatography.[9]
-
Table 1: Example Data for Flash Chromatography Purification
| Compound Class | Starting Material | Purification Method | Eluent System | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoromethylated Spiroisoxazolone | Crude reaction mixture | Flash chromatography on silica gel | Petroleum ether/ethyl acetate (20:1, v/v) | 73-93% | [8] |
| 2-benzyloxy-6-trifluoromethylnaphthalene | Crude trifluoromethylation product | Column chromatography | Dichloromethane/petroleum ether (10:90) | 84% (by 19F NMR before column) | [10] |
| Trifluoromethyl Carbinols | Aldehyde reaction mixture | Quenched with Amberlyst A-15 resin, unreacted aldehyde sequestered with aminomethylated polystyrene. | Not Applicable (Non-chromatographic) | Good yields and purity | |
Diagram 1: General Workflow for Flash Chromatography
Caption: A typical experimental workflow for purification via flash column chromatography.
Distillation
Distillation is highly effective for purifying volatile liquid products, a common characteristic of many low-molecular-weight fluorinated compounds.[11][12] Fractional distillation is required to separate compounds with close boiling points.[3]
Protocol 2: Fractional Distillation under Inert Atmosphere
This protocol is designed for volatile, thermally stable trifluoromethylated liquids.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
The system should be set up to operate under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Sample Charging:
-
Charge the crude product into the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation Process:
-
Gently heat the distillation flask using a heating mantle.
-
Slowly increase the temperature to establish a temperature gradient in the fractionating column.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the desired product fraction over a narrow and constant temperature range corresponding to its boiling point.[12]
-
-
Handling Volatile Products:
-
To minimize sample loss, especially with highly volatile compounds, cool the receiving flask in an ice bath.[3]
-
For extremely volatile products, consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.
-
Diagram 2: Logical Steps in Fractional Distillation
Caption: A simplified decision and process flow for fractional distillation.
Crystallization/Recrystallization
For solid products, recrystallization is a powerful method for achieving high purity.[13][14] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
Protocol 3: Recrystallization from a Two-Solvent System
This protocol is effective when a single ideal solvent cannot be found.
-
Solvent Selection:
-
Identify a "soluble" solvent that readily dissolves the crude product at room temperature.
-
Identify a "miscible anti-solvent" in which the product is poorly soluble.
-
-
Dissolution:
-
Dissolve the crude solid in the minimum amount of the hot "soluble" solvent.
-
Ensure the solution is saturated to maximize recovery.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the saturation point).
-
If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum. A single crystal of a trifluoromethylated compound has been successfully obtained by crystallization from a petroleum ether/dichloromethane mixture.[8]
-
Diagram 3: Recrystallization Process Workflow
Caption: Step-by-step workflow for the purification of a solid by recrystallization.
Conclusion
The purification of products from reactions involving this compound requires careful consideration of the unique properties of fluorinated compounds. Standard techniques such as flash chromatography, distillation, and crystallization are highly effective but may require adaptation. For chromatography, specialized fluorinated phases can provide enhanced selectivity.[15][16] When handling volatile liquid products via distillation, measures to prevent sample loss are critical.[3] For solid products, recrystallization remains a gold standard for achieving high purity. By applying these detailed protocols, researchers can effectively isolate and purify target trifluoromethylated molecules for further study and application.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability | Semantic Scholar [semanticscholar.org]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. silicycle.com [silicycle.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds - Google Patents [patents.google.com]
- 11. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. studymind.co.uk [studymind.co.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3,3,3-Trifluoro-2-oxopropanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 3,3,3-Trifluoro-2-oxopropanal and its derivatives, particularly focusing on its stable hydrate form, 3,3,3-trifluoro-1,1-dihydroxypropan-2-one. This valuable building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.
Introduction
This compound, also known as trifluoromethylglyoxal, is a highly reactive α-keto aldehyde. Due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, the aldehyde functionality is highly susceptible to hydration, readily forming the more stable 3,3,3-trifluoro-1,1-dihydroxypropan-2-one. This hydrate is often the commercially available and synthetically utilized form of the compound. The trifluoromethyl ketone moiety is a key pharmacophore in various enzyme inhibitors. The successful scale-up of the synthesis of these derivatives is crucial for advancing drug discovery programs.
Scale-Up Synthesis Considerations
Scaling up the synthesis of this compound derivatives from the laboratory to pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Starting Material Selection and Availability: A critical consideration is the selection of a cost-effective and readily available starting material. One promising route involves the oxidation of 1,1,1-trifluoro-3-hydroxypropan-2-one. The commercial availability and cost of this intermediate will significantly impact the overall process economics. An alternative is the hydrolysis of 3,3,3-trifluoropropanal dialkyl acetals, which can be synthesized from 3,3,3-trifluoropropene[1].
-
Reaction Conditions and Safety:
-
Exothermicity: Oxidation reactions are often exothermic. Continuous monitoring of the reaction temperature and the implementation of efficient cooling systems are paramount to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling: Many fluorinating and oxidizing agents are hazardous and require specialized handling procedures and equipment. A thorough risk assessment is essential.
-
-
Solvent Selection: The choice of solvent should consider not only reaction performance but also factors like toxicity, environmental impact, and ease of recovery and recycling on a large scale.
-
Work-up and Purification:
-
Product Stability: this compound is prone to hydration and potentially polymerization. The work-up procedure should be designed to isolate the stable hydrate form.
-
Impurity Profile: The impurity profile can change with scale. Robust analytical methods are needed to identify and quantify impurities to ensure the final product meets the required specifications.
-
Purification Method: Distillation, crystallization, and chromatography are common purification techniques. The choice of method will depend on the physical properties of the product and the nature of the impurities. For industrial-scale production, crystallization is often preferred due to its cost-effectiveness.
-
-
Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring of critical process parameters can enhance process understanding, control, and consistency.
Experimental Protocols
The following protocols describe a potential route for the laboratory-scale synthesis of this compound hydrate, which can be adapted and optimized for scale-up.
Protocol 1: Synthesis of this compound Hydrate via Oxidation of 1,1,1-Trifluoro-3-hydroxypropan-2-one
This protocol is based on the general principle of oxidizing a secondary alcohol to a ketone.
Materials:
-
1,1,1-Trifluoro-3-hydroxypropan-2-one
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,1,1-Trifluoro-3-hydroxypropan-2-one (1.0 eq) in anhydrous dichloromethane (10 mL/g of substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Dess-Martin Periodinane (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution until the solids dissolve.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL/g of initial substrate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation of Hydrate: Filter the solution and concentrate under reduced pressure to obtain the crude product. Add a minimal amount of deionized water to the crude oil and stir vigorously to induce the formation of the hydrate. The hydrate can be isolated by filtration or by removing the excess water under reduced pressure to yield a crystalline solid.
-
Purification: The crude hydrate can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of α-Keto Aldehydes (Illustrative)
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Scale-up Feasibility |
| Dess-Martin Periodinane | None | DCM | 0 - RT | 2 - 4 | 85-95 | >95 | Moderate (cost of reagent) |
| SO₃•Pyridine (Parikh-Doering) | None | DMSO/DCM | 0 - RT | 1 - 3 | 80-90 | >95 | Good |
| TEMPO | NaOCl | DCM/H₂O | 0 | 0.5 - 1 | 75-85 | >90 | Excellent (cost-effective) |
| O₂ | Cu(I) complex | Acetonitrile | 60 | 12 | 70-87 | >90 | Good (requires pressure)[2] |
Mandatory Visualization
Caption: Synthetic pathways to this compound Hydrate.
Caption: Logical workflow for the scale-up of a chemical synthesis process.
References
- 1. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,3,3-Trifluoro-2-oxopropanal in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive dicarbonyl compound. Its hydrated form, 1,1,1-trifluoro-2,2-dihydroxy-3-propanone, serves as a valuable C3 building block in the synthesis of complex fluorinated molecules. The presence of a trifluoromethyl group (CF3) is a key feature in many modern agrochemicals, imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical precursors, with a focus on the formation of 3-(trifluoromethyl)pyrazole derivatives. These pyrazole scaffolds are central to a number of commercially significant fungicides, herbicides, and insecticides.[1][2][3]
Core Application: Synthesis of 3-(Trifluoromethyl)pyrazoles
The primary application of this compound in agrochemical synthesis is its role as a precursor to 3-(trifluoromethyl)pyrazoles. The pyrazole ring is a critical component in a wide array of pesticides.[1] The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classical and efficient method for constructing the pyrazole ring.[4] In this context, this compound provides the trifluoromethylated three-carbon backbone for the resulting pyrazole.
A key example of an agrochemical built upon a trifluoromethyl pyrazole core is the insecticide Fipronil. While various synthetic routes to Fipronil exist, they all rely on a pre-formed trifluoromethyl pyrazole intermediate.[5][6][7][8][9] The general synthesis of such intermediates from a trifluoromethylated dicarbonyl compound and a substituted hydrazine underscores the potential utility of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-(trifluoromethyl)pyrazoles
This protocol describes a general method for the condensation of this compound (in its hydrated form) with an arylhydrazine to yield an N-aryl-3-(trifluoromethyl)pyrazole. This reaction is a foundational step for creating precursors for various agrochemicals.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N-Aryl-3-(trifluoromethyl)pyrazoles.
Materials:
-
This compound hydrate (1,1,1-trifluoro-2,2-dihydroxy-3-propanone)
-
Substituted arylhydrazine hydrochloride
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of the substituted arylhydrazine hydrochloride (1.0 eq.) and sodium acetate (1.1 eq.) in water is prepared.
-
To this solution, this compound hydrate (1.0 eq.) dissolved in ethanol is added dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Reactant 1 (Arylhydrazine) | Reactant 2 (Dicarbonyl) | Product | Yield (%) | Reference |
| Phenylhydrazine | This compound hydrate | 1-Phenyl-3-(trifluoromethyl)pyrazole | Not specified | General Method |
| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | This compound hydrate | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyrazole | Not specified | Postulated Intermediate |
Logical Workflow for Agrochemical Precursor Synthesis
The synthesis of a trifluoromethyl-containing agrochemical precursor using this compound follows a logical workflow. This involves the initial formation of the key heterocyclic scaffold, followed by further functionalization.
Figure 2: Workflow for the synthesis of agrochemical precursors from this compound.
Signaling Pathways and Mode of Action of Resulting Agrochemicals
While this compound is a starting material, the biological activity of the final agrochemical is determined by the overall structure. For instance, Fipronil, a phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. This mode of action is distinct to insects, providing a degree of selectivity.
Figure 3: Simplified mode of action for Fipronil, an agrochemical class derived from trifluoromethylpyrazoles.
Conclusion
This compound is a potent building block for the synthesis of trifluoromethyl-containing heterocyclic compounds that are of significant interest to the agrochemical industry. Its ability to readily form 3-(trifluoromethyl)pyrazoles through condensation with hydrazines provides a direct route to the core structures of several important pesticides. The protocols and workflows outlined in this document offer a foundational understanding for researchers and professionals in the field of agrochemical development to explore the utility of this versatile fluorinated starting material. Further research into optimizing reaction conditions and exploring the derivatization of the resulting pyrazole intermediates will continue to drive innovation in this critical sector.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2010049789A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3,3,3-Trifluoro-2-oxopropanal
Welcome to the technical support center for reactions involving 3,3,3-Trifluoro-2-oxopropanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of reactions utilizing this highly reactive trifluoromethylated building block. Below, you will find a comprehensive guide in a question-and-answer format to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in reactions with this compound?
Low yields in reactions involving this compound can often be attributed to several factors:
-
Instability of the Reagent: this compound is highly electrophilic and can be prone to hydration, polymerization, or decomposition, especially in the presence of moisture or nucleophiles.
-
Side Reactions: The presence of two carbonyl groups increases the potential for undesired side reactions, such as self-condensation or reaction with trace impurities.
-
Substrate Scope Limitations: The reactivity of the reaction partner can significantly impact the yield. Sterically hindered or electronically deactivated substrates may react sluggishly, leading to lower conversions.
-
Reaction Conditions: Non-optimal reaction conditions, including solvent, temperature, and catalyst choice, can favor side reactions or lead to incomplete conversion.
Q2: How does the trifluoromethyl group influence the reactivity of this compound?
The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly enhances the electrophilicity of the adjacent ketone carbonyl group. This makes it highly susceptible to nucleophilic attack. However, this high reactivity can also lead to instability and a greater propensity for side reactions if not properly controlled. The CF3 group is crucial in drug design for its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity.[1]
Q3: What are some common side reactions observed with this compound?
Common side reactions include:
-
Hydration: In the presence of water, the highly electrophilic ketone can form a gem-diol hydrate, which may be less reactive.
-
Aldol-type Self-Condensation: Under basic conditions, the enolizable aldehyde can participate in self-condensation reactions.
-
Cannizzaro-type Reactions: In the absence of an α-proton on the aldehyde (if it were a ketone), under strongly basic conditions, a disproportionation reaction could occur.
-
Polymerization: The high reactivity can lead to the formation of polymeric materials, especially under neat conditions or at elevated temperatures.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Degradation of this compound | Ensure the starting material is of high purity and stored under anhydrous conditions. Consider using freshly prepared or purified reagent. |
| Insufficiently Reactive Nucleophile | For less reactive nucleophiles, consider using a more forcing reaction temperature or a more active catalyst. The use of a stronger base to generate a more potent nucleophile may also be beneficial. |
| Poor Solubility of Reagents | Select a solvent in which all reactants and catalysts are fully soluble. In some cases, a co-solvent system may be necessary. |
| Catalyst Inactivity | Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Consider using a different catalyst or a higher catalyst loading. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Action |
| Self-Condensation of this compound | Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile. Running the reaction at a lower temperature can also disfavor side reactions. |
| Reaction at Both Carbonyl Groups | To achieve selectivity for the more electrophilic ketone, use a sterically hindered nucleophile or milder reaction conditions. Protecting the aldehyde functionality prior to the reaction is another strategy. |
| Epimerization or Racemization | If stereochemistry is a concern, minimize reaction time and temperature. The choice of base can also be critical; a non-coordinating, sterically hindered base is often preferred. |
Experimental Protocols
General Protocol for Nucleophilic Addition to this compound (Aldol-type Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleophile (1.0 eq.) and a dry, aprotic solvent (e.g., THF, DCM) to a flame-dried flask.
-
Deprotonation (if applicable): Cool the solution to the desired temperature (e.g., -78 °C) and add the base (1.0-1.2 eq.) dropwise. Stir for 30-60 minutes.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0-1.5 eq.) in the same dry solvent to the reaction mixture. Maintain the low temperature during the addition.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Work-up and Purification: Allow the mixture to warm to room temperature, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., flash column chromatography).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Model Aldol Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | THF | -78 | 2 | 75 |
| 2 | NaH | DMF | 0 | 4 | 55 |
| 3 | K2CO3 | CH3CN | 25 | 12 | 30 |
| 4 | DBU | DCM | 0 | 6 | 45 |
Note: This data is illustrative and based on general principles of aldol reactions involving fluorinated carbonyls.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow.
References
side reactions and byproduct formation with 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3,3,3-Trifluoro-2-oxopropanal. The information is designed to help you anticipate and resolve common side reactions and byproduct formation, ensuring the success of your research and development projects.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and solutions.
Problem: Low or No Reactivity
Potential Cause 1: Hydrate Formation
In aqueous or protic solvents, this compound can exist in equilibrium with its hydrate form (gem-diol). The strong electron-withdrawing effect of the trifluoromethyl group favors the formation of this less reactive hydrate.[1][2][3][4][5]
Suggested Solution:
-
Use Anhydrous Conditions: Whenever possible, conduct reactions in anhydrous solvents to minimize hydrate formation.
-
Azeotropic Removal of Water: If trace amounts of water are unavoidable, consider using a Dean-Stark apparatus or adding a drying agent compatible with your reaction conditions.
-
Allow for Equilibration: If working in an aqueous medium is necessary, allow the solution to equilibrate at a constant temperature and pH before initiating the reaction to ensure consistent reactivity.[1]
Potential Cause 2: Steric Hindrance
While the trifluoromethyl group enhances the electrophilicity of the carbonyl carbons, bulky reactants may face steric hindrance, slowing down the reaction rate.
Suggested Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.
-
Use a More Reactive Reagent: If applicable, consider using a more reactive nucleophile or a more potent catalyst.
-
Extended Reaction Time: Monitor the reaction over a longer period to allow for slow-reacting components to proceed to completion.
Problem: Formation of Unexpected Byproducts in Reactions with Amines
Potential Cause 1: Imidazole Formation
Similar to glyoxal, this compound can react with primary amines to form substituted imidazoles, especially if the amine has a nucleophilic group on the alpha-carbon (e.g., amino acids).[6][7]
Suggested Solution:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine to the aldehyde to minimize the formation of cyclic byproducts that may require a second molecule of the aldehyde.
-
Low Temperature: Running the reaction at lower temperatures can help to control the reaction kinetics and favor the desired initial adduct over subsequent cyclization and oxidation steps.
-
Protecting Groups: If the amine contains other reactive functional groups, consider using appropriate protecting groups to prevent side reactions.
Potential Cause 2: Oligomerization
Reactions between this compound and amines can lead to the formation of oligomers through repeated imine formation and subsequent reactions.[8]
Suggested Solution:
-
Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular oligomerization reactions.
-
Rapid Work-up: Promptly isolating the desired product after the reaction is complete can prevent the slow formation of oligomers over time.
Problem: Complications in Wittig Reactions
Potential Cause 1: Low Yield of the Desired Alkene
The high electrophilicity of the carbonyl groups in this compound can sometimes lead to side reactions with the Wittig reagent or its precursors.
Suggested Solution:
-
Use Stabilized Ylides: Stabilized ylides are generally less basic and can lead to cleaner reactions with highly electrophilic aldehydes.[9][10]
-
Salt-Free Conditions: The presence of lithium salts can sometimes lead to the formation of betaine intermediates that can decompose into undesired byproducts. Using sodium- or potassium-based bases to generate the ylide can improve the outcome.[9][11]
-
Inverse Addition: Add the this compound solution slowly to the ylide solution to maintain a low concentration of the aldehyde and minimize potential side reactions.
Potential Cause 2: Difficult Purification from Triphenylphosphine Oxide (TPPO)
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility.[11]
Suggested Solution:
-
Precipitation: After the reaction, cool the mixture in a non-polar solvent like hexane or a mixture of hexane and diethyl ether to precipitate the TPPO, which can then be removed by filtration.
-
Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to separate the desired alkene from the more polar TPPO.
-
Water-Soluble Phosphines: Consider using a water-soluble phosphine to generate the ylide. The resulting phosphine oxide can then be removed with an aqueous wash.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the hydration of this compound?
A1: You can monitor the keto-hydrate equilibrium using NMR spectroscopy. The proton and carbon NMR spectra will show distinct signals for both the keto and hydrate forms. The integration of the corresponding peaks will give you the ratio of the two species under your specific conditions.
Q2: What is the expected stereoselectivity in a Wittig reaction with this compound?
A2: The stereoselectivity will largely depend on the nature of the ylide used.
-
Non-stabilized ylides (e.g., from alkyl halides) generally favor the formation of the (Z)-alkene.[9][12]
-
Stabilized ylides (e.g., containing an ester or ketone group) typically lead to the (E)-alkene.[9] For non-stabilized ylides, using salt-free conditions can enhance the (Z)-selectivity.[11]
Q3: Can this compound undergo self-condensation?
A3: While α-keto aldehydes can potentially undergo aldol-type reactions, the high electrophilicity of the carbonyls in this compound and the lack of enolizable protons on the trifluoromethyl side make self-condensation less likely than reactions with other nucleophiles present in the reaction mixture. However, under strong basic conditions, deprotonation of the formyl proton could potentially initiate other reaction pathways.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Wittig Reaction Stereoselectivity
| Ylide Type | Base | Solvent | Predominant Isomer |
| Non-stabilized | n-BuLi | THF | (Z)-alkene |
| Non-stabilized | NaHMDS | Toluene | (Z)-alkene (often higher selectivity) |
| Stabilized | NaOEt | Ethanol | (E)-alkene |
Note: This table provides general trends. The actual E/Z ratio can be influenced by the specific substrate and reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes and then cool to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Equilibrium between the keto and hydrate forms of this compound in the presence of water.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Secondary organic aerosol-forming reactions of glyoxal with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cires1.colorado.edu [cires1.colorado.edu]
- 8. digital.sandiego.edu [digital.sandiego.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 3,3,3-Trifluoro-2-oxopropanal
Welcome to the technical support center for optimizing reaction conditions for 3,3,3-Trifluoro-2-oxopropanal (Trifluoropyruvaldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for experiments involving this highly reactive fluorinated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound?
A1: this compound is a volatile and highly reactive compound. It is crucial to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat, should be worn at all times. Due to its hygroscopic nature, it is often supplied as a hydrate. Care should be taken to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Q2: My starting material is listed as this compound hydrate. How does this affect my reaction?
A2: The hydrate form is a gem-diol, which is significantly less reactive as an electrophile than the free aldehyde. For many reactions, the hydrate will be in equilibrium with the aldehyde form, but the concentration of the free aldehyde may be low. For reactions requiring the anhydrous aldehyde, in-situ dehydration or the use of a dehydrating agent may be necessary. Alternatively, reactions can sometimes be driven to completion by removing water as it is formed.
Q3: I am observing a complex mixture of byproducts in my reaction. What are the likely side reactions?
A3: Due to its high reactivity, this compound is prone to several side reactions. These can include:
-
Self-condensation or polymerization: Especially in the presence of strong bases or acids.
-
Cannizzaro-type reactions: Disproportionation to the corresponding alcohol and carboxylic acid under strongly basic conditions.
-
Decomposition: The compound can be thermally unstable. To minimize these, it is often recommended to use milder reaction conditions, lower temperatures, and a slow addition of reagents.
Q4: How should this compound and its hydrate be stored?
A4: Both the anhydrous aldehyde and its hydrate should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. Containers should be tightly sealed, and for the anhydrous form, storage under an inert atmosphere is recommended to prevent hydration.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Starting Material (Hydrate Form) | For reactions requiring the free aldehyde, consider gentle heating with a Dean-Stark trap to remove water, or the use of a dehydrating agent compatible with your reaction conditions. |
| Insufficiently Reactive Nucleophile | The electrophilicity of the aldehyde is high, but a weak nucleophile may still not react efficiently. Consider using a stronger nucleophile or activating the existing one (e.g., converting an alcohol to an alkoxide). |
| Low Reaction Temperature | While low temperatures are often recommended to control side reactions, they may also slow down the desired reaction. If no reaction is observed, consider a gradual increase in temperature while carefully monitoring the reaction progress by TLC or NMR. |
| Reagent Degradation | Ensure all reagents, especially organometallics or strong bases, are fresh and have been stored correctly. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Self-Condensation/Polymerization | Add the aldehyde slowly to the reaction mixture containing the other reagents. Maintain a low reaction temperature (-78 °C to 0 °C). Use a less concentrated solution. |
| Side Reactions with Solvent | Ensure the solvent is anhydrous and compatible with all reagents. Protic solvents may interfere with strong bases. |
| Decomposition of Product | The product may be unstable under the reaction conditions. Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider a milder workup procedure. |
Experimental Protocols (Adapted for a Highly Reactive Aldehyde)
Note: The following protocols are generalized starting points and will likely require optimization for this compound.
Protocol 1: Aldol-Type Addition
This protocol describes the addition of a ketone enolate to this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.2 equivalents) and anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as LDA or LiHMDS (1.1 equivalents) and stir for 30-60 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Wittig-Type Olefination
This protocol outlines the reaction of a phosphonium ylide with this compound.
-
Ylide Formation: To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi or NaH, 1.05 equivalents) dropwise. Allow the mixture to stir at 0 °C to room temperature until the ylide is formed (often indicated by a color change).
-
Aldehyde Addition: Cool the ylide solution to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography. Purify the desired alkene by flash column chromatography.
Visualizing Workflows and Relationships
Caption: A flowchart for troubleshooting common issues in reactions.
Caption: A generalized pathway for nucleophilic addition reactions.
managing the volatility and reactivity of 3,3,3-Trifluoro-2-oxopropanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the volatility and reactivity of 3,3,3-Trifluoro-2-oxopropanal (also known as Trifluoropyruvic aldehyde or Trifluoromethylglyoxal). Due to the limited specific data available for this compound, the information provided is based on the known properties of similar fluorinated aldehydes and ketones, as well as general principles of handling reactive small molecules.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Failure
Unexpected side reactions or complete reaction failure can often be attributed to the high reactivity and potential instability of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Store the compound at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). Minimize freeze-thaw cycles. | Highly reactive aldehydes can be prone to polymerization or degradation, especially in the presence of air, moisture, or light.[1] |
| Hydrate Formation | The compound readily forms a stable hydrate in the presence of water. This can affect its reactivity. Consider using the compound as supplied (often as a hydrate) or drying it under anhydrous conditions if the free aldehyde is required. | The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, favoring hydrate formation.[2] |
| Incorrect Stoichiometry | If using the hydrate form, adjust the molecular weight accordingly to ensure accurate molar calculations. | The molecular weight of the hydrate will be higher than that of the free aldehyde, leading to incorrect stoichiometry if not accounted for. |
| Reaction with Solvent | Use dry, aprotic solvents unless the reaction specifically calls for a protic solvent. | The electrophilic nature of the aldehyde can lead to reactions with nucleophilic or protic solvents. |
| Base-Induced Side Reactions | If using a strong base, consider slow addition at low temperatures. The aldehyde can undergo self-condensation or other base-catalyzed side reactions. | Aldehydes with α-protons can undergo aldol-type reactions in the presence of a base. Even without α-protons, other base-mediated reactions are possible. |
Issue 2: Difficulty in Handling and Dispensing
The volatility of this compound can make it challenging to handle and accurately dispense.
| Potential Cause | Troubleshooting Step | Rationale |
| Evaporation | Handle the compound in a well-ventilated fume hood.[3] Keep containers tightly sealed when not in use.[3] Pre-cool the container before opening. | Volatile aldehydes can easily evaporate, leading to inaccurate measurements and potential inhalation exposure.[3] |
| Inaccurate Measurement | For small quantities, consider using a gas-tight syringe or preparing a stock solution in a suitable dry, aprotic solvent. | This minimizes evaporative losses during measurement. |
| Static Discharge | When transferring larger quantities, ensure proper grounding and bonding of containers to prevent static discharge, which can be an ignition source for flammable vapors.[3] | While the flammability of this specific compound is not well-documented, it is a prudent safety measure for volatile organic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for storage?
A1: this compound is expected to be most stable as its hydrate form. The presence of the electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, forming a stable gem-diol (hydrate).[2] For long-term storage, it is recommended to store the compound at low temperatures (-20°C) under an inert atmosphere to minimize degradation.[1]
Q2: How can I confirm the presence of the hydrate form in my sample?
A2: You can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of the hydrate will show a characteristic signal for the hydroxyl protons, and the ¹³C NMR will show a signal for the hydrated carbonyl carbon at a different chemical shift compared to the free aldehyde. Infrared (IR) spectroscopy can also be used, as the hydrate will show a strong O-H stretch, and the C=O stretch of the aldehyde will be absent or diminished.
Q3: What are the primary safety concerns when working with this compound?
A3: The primary safety concerns are its potential high reactivity, volatility, and corrosivity. As a volatile aldehyde, it should be handled in a chemical fume hood to avoid inhalation.[3] Due to its reactivity, it may be corrosive to the skin and eyes, necessitating the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Q4: Can I use common solvents like ethanol or methanol with this compound?
A4: Caution should be exercised when using protic solvents like ethanol or methanol. The highly electrophilic carbonyl group of this compound can react with alcohols to form hemiacetals or acetals.[4] If the reaction chemistry allows, dry, aprotic solvents are generally a safer choice to avoid unintended side reactions.
Q5: My reaction is sensitive to water. How can I use the anhydrous form of this compound?
A5: If the commercially available form is a hydrate, you may need to dehydrate it. This can be a challenging process due to the compound's volatility and reactivity. One potential method is azeotropic distillation with a suitable solvent (e.g., toluene), but this should be approached with caution and under strictly controlled conditions. Alternatively, consider if your reaction can be adapted to tolerate the presence of the hydrate.
Experimental Protocols
General Protocol for a Nucleophilic Addition Reaction
This is a generalized protocol and should be adapted based on the specific nucleophile and reaction conditions.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a dry, aprotic solvent to a reaction flask equipped with a magnetic stirrer and a thermometer. Cool the flask to the desired reaction temperature (e.g., 0°C or -78°C).
-
Reagent Addition: Add the nucleophile to the cooled solvent.
-
Substrate Addition: Slowly add a solution of this compound (or its hydrate, with adjusted stoichiometry) to the reaction mixture dropwise. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at the specified temperature for the determined reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR).
-
Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., saturated ammonium chloride solution or water) while maintaining a low temperature.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Perform an aqueous work-up to extract the product. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified using a suitable technique such as column chromatography or distillation.
Visualizations
Caption: A generalized experimental workflow for a nucleophilic addition reaction involving this compound.
References
Technical Support Center: Aldol Reactions with 3,3,3-Trifluoro-2-oxopropanal
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3,3,3-Trifluoro-2-oxopropanal in Aldol reactions. Given the high electrophilicity of this substrate due to the trifluoromethyl group, specific challenges may arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Aldol reaction with this compound is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in Aldol reactions involving the highly reactive this compound can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl group makes the aldehyde exceptionally electrophilic and susceptible to side reactions.
Common Causes and Solutions:
-
Decomposition of the Aldehyde: this compound can be unstable, especially under strong basic or acidic conditions and elevated temperatures.
-
Solution: Use milder reaction conditions. For base-catalyzed reactions, consider using weaker bases like triethylamine or diisopropylethylamine (DIPEA) instead of strong bases like NaOH or LDA. For acid-catalyzed reactions, use catalytic amounts of a mild Lewis acid. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to minimize degradation.
-
-
Side Reactions: The high reactivity of the aldehyde can lead to undesired side reactions, such as polymerization or reactions with the solvent.
-
Solution: Add the this compound slowly to the reaction mixture containing the enolate or enol precursor. This maintains a low concentration of the aldehyde, minimizing self-condensation or polymerization. Ensure the use of a dry, inert solvent.
-
-
Retro-Aldol Reaction: The Aldol addition is a reversible reaction.[1] The equilibrium may not favor the product, especially if the product is sterically hindered.
-
Solution: If the desired product is the condensed α,β-unsaturated ketone, heating the reaction can drive the equilibrium forward by eliminating water.[2] However, this should be done cautiously due to the potential for aldehyde decomposition. For the Aldol addition product, using a strong, non-nucleophilic base like LDA to pre-form the enolate can lead to an irreversible reaction.
-
-
Suboptimal Catalyst Choice: The choice of catalyst is crucial for reactions with fluorinated aldehydes.
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired crossed-Aldol product?
A2: The formation of multiple products is a common issue in crossed-Aldol reactions.[6][7] This is often due to the self-condensation of the enolizable ketone or aldehyde.
Strategies to Enhance Selectivity:
-
Pre-formation of the Enolate: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to completely convert the ketone to its enolate before adding this compound.[8] This ensures that only one nucleophile is present in the reaction.
-
Order of Addition: Slowly add the enolizable ketone to a mixture of the base and this compound. This method is less common for highly reactive aldehydes as it may lead to aldehyde decomposition. The reverse addition (aldehyde to enolate) is generally preferred.
-
Use of a More Reactive Ketone: If applicable to your synthesis, using a ketone that is significantly more acidic and readily forms an enolate can improve selectivity.
Q3: The purification of my trifluoromethylated Aldol product is challenging. What purification strategies are recommended?
A3: Trifluoromethylated compounds can have unique properties that affect their purification. The final product may be an oil, making crystallization difficult.
Purification Techniques:
-
Flash Column Chromatography: This is a highly effective method for purifying Aldol products, including those that are oils.[8] A suitable solvent system (e.g., gradients of ethyl acetate in hexanes) needs to be determined using Thin Layer Chromatography (TLC).
-
Extraction: A standard aqueous workup followed by extraction with an appropriate organic solvent can remove water-soluble impurities and the catalyst.
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method.
Data Presentation
The following table summarizes general conditions for Aldol reactions with electrophilic aldehydes, which can be used as a starting point for optimizing reactions with this compound.
| Catalyst/Base | Nucleophile | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Proline (30 mol%) | Acetone | 4-Nitrobenzaldehyde | DMSO | Room Temp | 4 | 68 | J. Am. Chem. Soc. 2000, 122, 2395-2396 |
| NaOH | Acetone | Benzaldehyde | Ethanol/Water | Room Temp | 0.5 | >90 | Adapted from general procedures |
| LDA | Cyclohexanone | Benzaldehyde | THF | -78 to Room Temp | 2 | 85 | General protocol |
| TiCl4 | Silyl enol ether of Acetophenone | Benzaldehyde | CH2Cl2 | -78 | 1 | 92 | Mukaiyama Aldol |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Reaction
-
To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF) at the desired temperature (e.g., 0 °C), add the base (e.g., 1.1 eq. of NaOH in water).
-
Stir the mixture for 30 minutes to allow for enolate formation.
-
Slowly add a solution of this compound (1.2 eq.) in the same solvent to the reaction mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Proline-Catalyzed Aldol Reaction
-
To a mixture of the ketone (5.0 eq.) and L-proline (0.3 eq.) in an appropriate solvent (e.g., DMSO, DMF), add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for an Aldol reaction.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Technical Support Center: Purification of Trifluoromethylated Compounds
Welcome to the Technical Support Center for the purification of trifluoromethylated (CF3) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the purification of these molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of trifluoromethylated compounds, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my trifluoromethylated compound showing low recovery after silica gel column chromatography?
Answer:
Low recovery of trifluoromethylated compounds from silica gel chromatography can be attributed to several factors related to the unique properties of the trifluoromethyl group.
-
Compound Instability on Silica Gel: Standard silica gel is slightly acidic, which can lead to the decomposition of sensitive trifluoromethylated compounds. The strong electron-withdrawing nature of the CF3 group can influence the stability of the entire molecule.
-
Strong Retention: The high polarity of the C-F bonds can sometimes lead to strong interactions with the polar silica gel surface, resulting in irreversible adsorption or the need for very polar eluents, which can complicate solvent removal.
-
Volatility: Some low molecular weight trifluoromethylated compounds can be volatile and may co-evaporate with the solvent during rotary evaporation, even at reduced temperatures.
Troubleshooting Solutions:
| Potential Cause | Recommended Solution |
| Compound decomposition on acidic silica gel | Use deactivated (neutralized) silica gel or an alternative stationary phase like alumina or Florisil. A quick 2D TLC can help assess the stability of your compound on silica gel. |
| Strong retention on the column | Employ a gradient elution with a progressively more polar solvent system. If the compound is still retained, consider reverse-phase chromatography (C18 silica) where the trifluoromethyl group's lipophilicity can be used to your advantage. |
| Product co-evaporation with solvent | Use a lower temperature during rotary evaporation and consider using a cold trap to recover any volatile product. |
| Incomplete elution | After the main product has eluted, flush the column with a highly polar solvent (a "methanol purge") to check for any remaining compound. |
Question 2: I'm observing co-elution of my target trifluoromethylated compound with impurities during column chromatography. How can I improve the separation?
Answer:
Co-elution is a common challenge, often exacerbated by the influence of the trifluoromethyl group on the overall polarity of the molecule, which can make it similar to certain byproducts.
Troubleshooting Solutions:
| Potential Cause | Recommended Solution |
| Similar polarity of compound and impurities | Optimize your solvent system using TLC. A good separation is often achieved when the desired compound has an Rf value of 0.2-0.4. Try different solvent systems with varying polarities and compositions. |
| Insufficient resolution of the stationary phase | Switch to a different stationary phase. If you are using silica gel, consider alumina, or move to a reverse-phase (C18) column. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide superior resolution for challenging separations. |
| Isomeric impurities | For positional isomers (ortho, meta, para), consider using a stationary phase with different selectivity, such as a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can enhance separation through π-π and dipole-dipole interactions. |
Question 3: My trifluoromethylated compound fails to crystallize or "oils out" from solution. What can I do?
Answer:
The trifluoromethyl group can introduce conformational flexibility and disorder into the crystal lattice, making crystallization challenging. The high symmetry and low rotational barrier of the CF3 group can lead to disordered structures.
Troubleshooting Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to crystallize | The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a two-solvent system (an "anti-solvent" in which the compound is insoluble). | |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask or adding a seed crystal. | |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and then cool slowly. | |
| Impurities are inhibiting crystal formation. | Purify the compound further by chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the polarity of a molecule?
The trifluoromethyl group has a significant impact on molecular polarity due to the high electronegativity of fluorine atoms. This creates a strong dipole moment. While the CF3 group is highly polar, it can also increase the lipophilicity of a molecule due to its large molar volume. This dual nature can make predicting chromatographic behavior challenging.
Q2: Are there any safety concerns specific to handling trifluoromethylated compounds during purification?
While the toxicological properties of each compound are unique, some trifluoromethylated compounds can be volatile and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. When performing chromatography, ensure good ventilation to avoid inhaling solvent vapors. During workup of reactions involving trifluoromethylating agents, be aware of potentially toxic byproducts.
Q3: What is Supercritical Fluid Chromatography (SFC), and is it suitable for purifying trifluoromethylated compounds?
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[1][2] It is considered a "green" purification technique due to reduced organic solvent consumption.[3] SFC can be an excellent alternative to HPLC for the purification of trifluoromethylated compounds, especially for separating chiral compounds and isomers, as it often provides different selectivity.[1]
Data Presentation
The following tables provide a summary of quantitative data related to the purification of trifluoromethylated compounds.
Table 1: Comparison of Purification Techniques for Isomeric Compounds
| Technique | Typical Throughput | Purity Achieved | Recovery | Key Advantage | Primary Application |
| Preparative HPLC | mg to low g / hour | >99% | >80% | High resolution, well-established. | Lab-scale purification of all isomer types. |
| Supercritical Fluid Chromatography (SFC) | g to kg / hour | >99% | >90% | Fast, green, unique selectivity. | Chiral separations, isomer purification. |
| Fractional Distillation | kg to tons / hour | 95-99% | >95% | High throughput, low cost. | Large-scale separation of volatile isomers with different boiling points. |
| Crystallization | kg to tons / hour | >99.5% | Variable | Very high purity, scalable. | Purification of solid isomers with different solubilities. |
Data is generalized and may vary depending on the specific compounds and conditions.
Table 2: Yields of Trifluoromethylated Spiroisoxazolones after Flash Column Chromatography
This table presents the yields of various trifluoromethylated spiroisoxazolone derivatives after purification by flash column chromatography on silica gel, as reported in a study by Molecules.
| Compound | Yield (%) |
| syn-3a | 73 |
| anti-3a | 18 |
| syn-3b | 78 |
| anti-3b | 10 |
Source: Adapted from Molecules 2024, 29(4), 773.[4] The data illustrates the variability in yield for different diastereomers after chromatographic purification.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Trifluoromethylated Compound
This protocol provides a general guideline for the purification of a trifluoromethylated compound using flash column chromatography on silica gel.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point.
-
Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude trifluoromethylated compound in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Solvent Removal:
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the compound's volatility.
-
Protocol 2: General Procedure for Recrystallization of a Trifluoromethylated Compound
This protocol outlines a general method for purifying a solid trifluoromethylated compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the impure compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
In a flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of trifluoromethylated compounds.
Caption: Troubleshooting logic for common purification challenges with CF3 compounds.
References
Technical Support Center: Storage and Handling of 3,3,3-Trifluoro-2-oxopropanal
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 3,3,3-Trifluoro-2-oxopropanal during storage. Due to its high reactivity, this compound requires specific handling procedures to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable and prone to polymerization?
A1: this compound possesses two adjacent carbonyl groups and a powerful electron-withdrawing trifluoromethyl (CF₃) group. This molecular structure makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack, including self-condensation reactions like aldol polymerization.[1][2] Impurities, exposure to moisture, basic conditions, or elevated temperatures can catalyze this process.
Q2: I observed a white, waxy solid precipitating from my this compound solution. What is it?
A2: The white precipitate is almost certainly a polymer of this compound. Upon storage, the monomeric aldehyde can polymerize into a solid material.[3] The formation of this solid indicates that the compound has degraded and should not be used, as the concentration of the active monomer is significantly reduced.
Q3: In what form is this compound typically supplied to enhance stability?
A3: Due to its inherent instability, this compound is often supplied as its more stable hydrate form (CF₃C(O)CH(OH)₂) or as a solution.[3][4] The hydrate form reduces the reactivity of the aldehyde group, minimizing the tendency to polymerize during storage.
Q4: What are the primary signs of compound degradation?
A4: The primary signs of degradation include the appearance of cloudiness or turbidity in the solution, the formation of a visible precipitate (white solid), a change in color, or inconsistent results in your experiments. A decrease in the expected reactivity or yield in a chemical reaction is a strong indicator of partial polymerization.
Q5: Is it possible to reverse the polymerization and recover the monomer?
A5: While some simple aldehyde polymers can be reversed to the monomer by heating, this is generally not a recommended or practical procedure in a laboratory setting for this compound.[3] The process can be unsafe, and it is difficult to ensure the purity of the recovered monomer. It is always best to prevent polymerization in the first place by adhering to strict storage and handling protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Sample is cloudy or contains precipitate upon receipt. | Polymerization occurred during shipping or due to improper initial storage. | Do not use the compound. Contact the supplier immediately for a replacement. Document the storage conditions upon receipt. |
| A clear solution becomes cloudy after a short period in the lab. | Improper storage conditions (e.g., temperature too high, exposure to air/moisture). | Discard the sample. Review and strictly adhere to the recommended storage protocols. Ensure the container is properly sealed and stored at the correct temperature under an inert atmosphere. |
| Inconsistent or non-reproducible experimental results. | Partial polymerization has occurred, leading to a lower and unknown concentration of the active monomer. | Use a fresh vial of the compound for each set of experiments. If possible, prepare solutions immediately before use and do not store them. |
| Rapid degradation after dilution in a buffer or solvent. | The pH or composition of the diluent is catalyzing polymerization. Aldehydes are particularly sensitive to basic pH, which promotes aldol condensation.[5] | Prepare solutions fresh and use them immediately. If your protocol allows, use a slightly acidic buffer (pH < 7). Avoid basic conditions and screen solvents for compatibility in a small-scale test. |
Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling
-
Initial Inspection: Upon receipt, inspect the container for any signs of precipitation or cloudiness. If present, do not use the product.
-
Long-Term Storage: Store the container at or below -20°C in a dark, dry environment. The container should be tightly sealed to prevent moisture ingress.
-
Handling:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture into the compound.
-
Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Use clean, dry syringes or glassware for transfer.
-
-
Solution Preparation: Prepare solutions immediately prior to use. Do not store stock solutions unless their stability under those specific conditions has been validated.
Data Presentation: Storage Conditions & Inhibitors
For enhanced stability, particularly if the compound is to be stored for extended periods after opening, the introduction of a chemical inhibitor may be considered. The following table summarizes general storage conditions and lists potential inhibitors based on the chemistry of similar reactive aldehydes.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows the rate of polymerization and other degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Amber glass vial with PTFE-lined cap | Protects from light, which can catalyze degradation, and provides an inert seal.[6] |
| Light | Store in the dark | Prevents photochemical degradation. |
| Purity | Use highest purity available | Impurities can act as catalysts for polymerization. |
Table 2: Potential Chemical Inhibitors for Aldehyde Stabilization
Disclaimer: The following inhibitors are suggested based on general aldehyde chemistry. Their compatibility and effectiveness with this compound must be experimentally validated by the user for their specific application.
| Inhibitor Class | Example | Typical Concentration | Notes |
| Phenolic | Hydroquinone, 4-Methoxyphenol (MEHQ) | 100 - 1000 ppm | Effective for some aldehydes but may be insufficient under certain conditions.[7][8] |
| Amines | Triethanolamine, Pyridine | 500 - 2000 ppm | Can be effective stabilizers but may interfere with downstream reactions.[8][9] |
| Alkaline Substances | Sodium Carbonate, Sodium Acetate | 0.05 - 20 ppm | Effective at very low concentrations for some aliphatic aldehydes.[9] |
| Hydroxylamines | N-Alkylhydroxylamine | 0.001 - 1% by weight | Particularly useful for unsaturated aldehydes in alcohol solutions.[7] |
Visualizations
Polymerization Pathway
Caption: Aldol-type polymerization of this compound.
Recommended Storage and Handling Workflow
Caption: Workflow for proper storage and handling of reactive aldehydes.
References
- 1. Khan Academy [khanacademy.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluoral - Wikipedia [en.wikipedia.org]
- 4. This compound | C3HF3O2 | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 8. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3,3,3-Trifluoro-2-oxopropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 3,3,3-Trifluoro-2-oxopropanal. The highly reactive and electron-deficient nature of this fluorinated α-ketoaldehyde presents unique challenges to catalyst stability. This guide offers structured advice to identify, mitigate, and resolve common issues.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
-
Reaction stalls or shows a significant decrease in conversion shortly after initiation.
-
Complete lack of product formation despite the presence of the catalyst.
-
Need for significantly increased catalyst loading to achieve desired conversion.
Possible Causes and Solutions:
| Cause | Troubleshooting Action | Rationale |
| Halide Poisoning | 1. Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, consider using bulky, electron-rich phosphine ligands to shield the metal center. 2. Use a Halide Scavenger: Introduce a silver salt (e.g., Ag₂CO₃, AgOTf) to precipitate halide ions, preventing their coordination to the active catalytic site. | The trifluoromethyl group can be a source of fluoride ions (F⁻), which are known poisons for many transition metal catalysts, particularly palladium and rhodium. These ions can irreversibly bind to the metal, blocking active sites. |
| Strong Adsorption of Substrate/Intermediates | 1. Optimize Reaction Temperature: Lowering the temperature may reduce the strength of adsorption of the highly polar this compound or reaction intermediates onto the catalyst surface. 2. Modify Solvent: Use a more polar or coordinating solvent to compete for active sites and prevent strong binding of the substrate. | The electron-withdrawing trifluoromethyl group makes the carbonyl carbons highly electrophilic, leading to strong, potentially irreversible, binding to the catalyst's active sites. |
| Formation of Inactive Catalyst Adducts | 1. In-situ Catalyst Generation: Generate the active catalyst in the presence of the substrate to minimize the formation of inactive resting states. 2. Use of Additives: Introduce co-catalysts or additives that can break up inactive catalyst aggregates or prevent their formation. | The catalyst may react with this compound to form a stable, off-cycle complex that is catalytically inactive. |
Issue 2: Gradual Decline in Catalyst Performance Over Time
Symptoms:
-
A steady decrease in reaction rate over the course of the experiment.
-
Inconsistent product yields in repeated reactions with a recycled catalyst.
-
Formation of colored byproducts that may indicate catalyst degradation.
Possible Causes and Solutions:
| Cause | Troubleshooting Action | Rationale |
| Fouling or Coking | 1. Lower Reaction Temperature: High temperatures can accelerate the decomposition of organic molecules, leading to the deposition of carbonaceous material on the catalyst surface. 2. Optimize Reactant Concentrations: High concentrations of the aldehyde may increase the rate of side reactions that lead to fouling. | This compound, being highly reactive, can undergo self-condensation or decomposition, especially at elevated temperatures, leading to the formation of polymeric or carbonaceous deposits that block catalyst pores and active sites. |
| Sintering of Supported Metal Catalysts | 1. Use a Thermally Stable Support: Select catalyst supports with high thermal stability (e.g., certain grades of alumina, titania, or carbon). 2. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize the mobility of metal nanoparticles. | At high temperatures, small metal particles on a support can migrate and agglomerate into larger, less active particles, reducing the available catalytic surface area.[1][2] |
| Chemical Alteration of the Catalyst or Support | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water can lead to the formation of hydrofluoric acid (HF). 2. Choose an HF-Resistant Support: If HF formation is suspected, use a support material that is resistant to acid attack, such as carbon. | Under certain conditions, especially in the presence of trace moisture, this compound can generate highly corrosive species like HF, which can degrade the catalyst support (e.g., silica, alumina) or the metal itself. |
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation when using this compound?
A1: The primary indicators of catalyst deactivation include a noticeable drop in reaction rate, incomplete conversion of starting materials, and a decrease in product yield.[3] You may also observe the need for higher catalyst loadings or more forcing reaction conditions (e.g., higher temperatures) to achieve the same results that were previously possible under milder conditions.
Q2: How can I determine if catalyst poisoning is the cause of my reaction failure?
A2: A simple diagnostic test is to add a fresh batch of catalyst to a stalled reaction. If the reaction restarts and proceeds, it strongly suggests that the original catalyst was deactivated.[4] Another method is to run a control reaction without this compound to confirm that the catalyst is active under the reaction conditions with all other components.
Q3: Are organocatalysts also susceptible to deactivation by fluorinated aldehydes?
A3: Yes, organocatalysts, particularly amine-based catalysts, can be deactivated by highly electrophilic fluorinated compounds.[1][5] The catalyst can react with the aldehyde to form stable adducts that are no longer catalytically active.
Q4: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?
A4: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.
-
For fouling/coking: A common method is calcination (heating to high temperatures in the presence of air or oxygen) to burn off carbonaceous deposits. However, this can lead to sintering if the temperature is too high.
-
For poisoning: Regeneration is more challenging if the poison is strongly chemisorbed. Washing with a suitable solvent or a reagent that can displace the poison may be effective. For example, treatment with a base might remove acidic poisons.
-
For sintering: This is generally an irreversible process.
Q5: What proactive steps can I take to minimize catalyst deactivation?
A5:
-
Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity and are free from water and other potential catalyst poisons.
-
Optimize Reaction Conditions: Use the mildest possible reaction temperature and the lowest effective catalyst loading.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Careful Selection of Catalyst: Choose a catalyst system that is known to be robust and tolerant to the specific functional groups in your reactants.
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
-
Set up the reaction as usual with this compound and monitor its progress (e.g., by TLC, GC, or NMR).
-
If the reaction stalls, take a small aliquot for analysis to confirm the lack of conversion.
-
To the stalled reaction mixture, add a second, equivalent portion of fresh catalyst under an inert atmosphere.
-
Continue to monitor the reaction. A resumption of product formation is a strong indicator of catalyst deactivation.
Protocol 2: General Procedure for Catalyst Regeneration by Washing and Calcination
This is a general guideline and may need to be optimized for your specific catalyst.
-
Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove any adsorbed species. Start with the reaction solvent, followed by a more polar solvent if necessary.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Calcination (for coking/fouling): Place the dried catalyst in a furnace. Under a flow of air or a mixture of an inert gas and oxygen, slowly ramp the temperature to a point sufficient to burn off organic residues but below the temperature where sintering becomes significant (typically 300-500 °C). Hold at this temperature for several hours.
-
Reduction (if applicable): For many metal catalysts, a final reduction step (e.g., under a hydrogen flow at elevated temperature) is necessary to restore the active metallic phase.
Visualizations
References
Technical Support Center: 3,3,3-Trifluoro-2-oxopropanal Reaction Monitoring
Welcome to the technical support center for analytical challenges in monitoring reactions involving 3,3,3-Trifluoro-2-oxopropanal (TFPO). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you navigate experimental hurdles.
Issue 1: Poor or No Analyte Signal in LC-MS Analysis
| Question | Answer & Troubleshooting Steps |
| Are you analyzing the underivatized form? | TFPO, like many small aldehydes, ionizes very poorly via electrospray ionization (ESI).[1] Furthermore, in aqueous solutions, it exists predominantly in its non-volatile hydrate form, which further complicates analysis. Action: Derivatize the aldehyde to a more stable, less volatile, and more easily ionizable form.[2] A common and effective reagent is 2,4-Dinitrophenylhydrazine (DNPH), which forms a stable hydrazone derivative with a strong chromophore, enhancing both UV and MS detection.[3][4] |
| Is your mobile phase compatible with your analyte? | Ammonium-based buffers (e.g., ammonium acetate, ammonium formate) can react with highly reactive aldehydes like TFPO to form condensation products, leading to signal loss or the appearance of unexpected adducts.[1] Action: If direct analysis is attempted, use a mobile phase with a simple acid modifier like formic acid or acetic acid to promote protonation without reacting with the analyte.[1] |
| Have you considered the compound's stability? | As a reactive α-ketoaldehyde, TFPO can be unstable, especially at neutral or alkaline pH.[5][6] Purity of starting materials and solvents is also critical, as impurities can lead to side reactions.[5] Action: Prepare samples fresh and analyze them promptly. Ensure the purity of your starting material using techniques like NMR. Use high-purity, freshly opened or distilled solvents to avoid carbonyl-containing impurities.[5] |
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
| Question | Answer & Troubleshooting Steps |
| Are you observing a peak corresponding to the hydrate form? | In the presence of water, TFPO is in equilibrium with its gem-diol (hydrate) form (C₃H₃F₃O₃). The strong electron-withdrawing effect of the trifluoromethyl group heavily favors this hydrate.[6] This can result in two distinct, or one broad, chromatographic peak(s) if equilibrium is slow on the chromatographic timescale. Action: Confirm the presence of the hydrate by checking for its corresponding mass in your MS data. To simplify the chromatogram, ensure complete derivatization, which will convert both forms to a single product. |
| Could side reactions be occurring? | The high reactivity of TFPO means it can react with nucleophilic species in your sample matrix, solvents (e.g., methanol), or buffer components. Action: Analyze your reaction mixture by high-resolution mass spectrometry to identify the masses of unexpected peaks and postulate their structures. If possible, switch to aprotic solvents for your reaction and analysis. |
Issue 3: Poor Reproducibility in Quantitative Analysis
| Question | Answer & Troubleshooting Steps |
| Are you accounting for the analyte's volatility? | Small aldehydes can be volatile, leading to sample loss during preparation and handling, resulting in inconsistent concentrations.[2] Action: Prepare standards and samples in sealed vials. Minimize headspace and avoid heating samples unless required for a derivatization step. The use of an internal standard is highly recommended to correct for variability. |
| Are your experimental conditions tightly controlled? | The keto-hydrate equilibrium is sensitive to pH, temperature, and solvent composition.[6] Variations in these parameters between samples and standards can lead to significant quantitative errors. Action: Use calibrated buffers and ensure the pH of all samples and standards is consistent.[5] Allow solutions to equilibrate at a constant temperature before analysis or derivatization.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is derivatization often necessary for analyzing TFPO? | Derivatization is crucial for several reasons: 1) It converts the poorly ionizable aldehyde into a derivative that is readily detected by MS[7]; 2) It increases the thermal stability and volatility for GC analysis[8]; 3) It resolves the issue of the keto-hydrate equilibrium by converting both species into a single, stable product[2]; and 4) It improves chromatographic properties like peak shape and retention.[8] |
| What is the primary species of TFPO in aqueous solution? | The primary species is the hydrated gem-diol form. The highly electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon extremely electrophilic, strongly favoring the addition of water.[6] |
| Which derivatization reagents are recommended? | For LC-MS/UV analysis , 2,4-Dinitrophenylhydrazine (DNPH) is a gold standard for aldehydes, forming stable DNPH-hydrazones that are easily detected.[4] For GC-MS analysis , O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent choice. It reacts with aldehydes to form PFBHA-oxime derivatives, which are highly sensitive to electron capture detection (ECD) and provide good mass spectra.[9] |
| How can I monitor TFPO reactions using NMR spectroscopy? | Due to the trifluoromethyl group, ¹⁹F NMR spectroscopy is a powerful, non-invasive technique.[10] You can quantitatively monitor the disappearance of the characteristic singlet from the CF₃ group of TFPO and the appearance of a new signal corresponding to the CF₃ group in the product.[11] This provides real-time kinetic data without the need for derivatization.[11] |
Data Presentation
Table 1: Comparison of Analytical Techniques for Aldehyde Analysis
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Almost always required to increase volatility and thermal stability.[7] | Often required to improve ionization efficiency and chromatographic retention.[12] |
| Common Reagents | PFBHA, Silylating reagents (e.g., BSTFA).[9] | DNPH, Dansyl Hydrazine.[9][12] |
| Sensitivity (LOD/LOQ) | Aldehyde-dependent, can reach low ng/L to µg/L levels.[9] | Generally offers higher sensitivity, often in the low µg/L to ng/L range.[9] |
| Matrix Effects | Less susceptible to ion suppression compared to LC-MS. | Can be significantly affected by ion suppression from matrix components.[13] |
| Best For | Volatile and semi-volatile aldehydes after derivatization. | A wider range of aldehydes, especially in complex biological matrices.[4] |
Data compiled from multiple sources to provide a comparative overview.[4][7][9][12][13]
Experimental Protocols
Protocol 1: Quantitative Analysis of TFPO by DNPH Derivatization and LC-MS/MS
This protocol describes the derivatization of TFPO to its DNPH-hydrazone derivative for subsequent analysis.
-
Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (ACN) containing 1% phosphoric acid.
-
Sample Preparation:
-
To 500 µL of your sample (in a suitable solvent like ACN or water), add an appropriate internal standard.
-
Add 500 µL of the DNPH reagent.
-
Vortex the mixture gently.
-
-
Derivatization Reaction:
-
Incubate the mixture in a sealed vial at 40°C for 30 minutes.[9]
-
Allow the sample to cool to room temperature.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., Agilent Poroshell EC C18, 3.0 x 150mm, 1.9 µm).[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 1-5 µL.
-
Gradient: Develop a suitable gradient starting with a high percentage of Mobile Phase A to retain the polar derivative, then ramping up Mobile Phase B to elute it.
-
MS Detection: Use ESI in negative ion mode. Monitor the specific parent-to-product ion transition for the TFPO-DNPH derivative in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[4][13]
-
Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy
This protocol provides a non-destructive method for monitoring reaction kinetics.
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the starting material (reactant for TFPO) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known concentration of an internal standard with a distinct ¹⁹F NMR signal that does not overlap with the reactant or product (e.g., trifluorotoluene).
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
-
Reaction Initiation:
-
Add a known amount of TFPO to the NMR tube to initiate the reaction.
-
-
Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular time intervals.[11] Ensure the temperature is kept constant throughout the experiment.
-
-
Data Analysis:
-
For each spectrum, integrate the area of the TFPO CF₃ signal and the product CF₃ signal relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point to determine the reaction kinetics.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor LC-MS signal.
Caption: Keto-hydrate equilibrium of TFPO in water.
Caption: General workflow for aldehyde derivatization.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. jfda-online.com [jfda-online.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Strategies for Selective Functionalization of 3,3,3-Trifluoro-2-oxopropanal
Welcome to the technical support center for the selective functionalization of 3,3,3-Trifluoro-2-oxopropanal (TFPO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the unique reactivity of this versatile building block.
Core Compound Profile: this compound (Trifluoromethylglyoxal)
| Property | Value |
| Molecular Formula | C₃HF₃O₂ |
| Molecular Weight | 126.03 g/mol |
| Key Features | Contains a highly electrophilic ketone adjacent to a trifluoromethyl group and a reactive aldehyde functionality. |
| Reactivity Notes | The electron-withdrawing trifluoromethyl group significantly activates the ketone carbonyl towards nucleophilic attack and hydration. The aldehyde remains a primary site for many selective transformations. |
Troubleshooting Guides
This section addresses common issues encountered during the selective functionalization of this compound.
Issue 1: Lack of Selectivity in Nucleophilic Additions
Question: I am attempting a nucleophilic addition (e.g., Grignard, organolithium) and observing a mixture of products resulting from attack at both the aldehyde and the ketone. How can I achieve selective functionalization of the ketone?
Answer:
Achieving selectivity between the two carbonyls in TFPO is a common challenge due to the high reactivity of both functionalities. The aldehyde is generally more sterically accessible and electronically more reactive towards many nucleophiles. However, the trifluoromethyl group strongly activates the ketone. The primary strategy to achieve selective functionalization of the ketone is to protect the more reactive aldehyde group.
Recommended Strategy: Selective Protection of the Aldehyde
-
Protection as an Acetal: The most common and effective method is the selective protection of the aldehyde as an acetal, typically a cyclic acetal using a diol like ethylene glycol. Aldehydes react faster than ketones to form acetals.[1][2][3][4]
-
Reaction with the Ketone: Once the aldehyde is protected, the desired nucleophilic addition to the ketone can be performed.
-
Deprotection: The acetal protecting group can be readily removed under acidic conditions to regenerate the aldehyde.
Experimental Protocol: Selective Grignard Reaction on the Ketone via Aldehyde Protection
| Step | Procedure | Reagents & Conditions | Expected Outcome |
| 1. Acetal Protection | Dissolve this compound in a suitable solvent (e.g., toluene). Add ethylene glycol and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid). Heat to reflux with a Dean-Stark trap to remove water. | This compound, Ethylene glycol (1.1 eq.), p-TsOH (cat.), Toluene, Reflux. | Formation of the corresponding 1,3-dioxolane (protected aldehyde). |
| 2. Grignard Reaction | To the cooled solution of the protected TFPO in an anhydrous ether solvent (e.g., THF, diethyl ether), add the Grignard reagent dropwise at a low temperature (e.g., -78 °C to 0 °C). Allow the reaction to warm to room temperature. | Protected TFPO, Grignard reagent (1.2 eq.), Anhydrous THF, -78 °C to RT. | Nucleophilic addition of the Grignard reagent to the ketone carbonyl. |
| 3. Deprotection | Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product and then treat with an aqueous acid (e.g., 1M HCl) to hydrolyze the acetal. | Saturated aq. NH₄Cl, 1M HCl. | Formation of the tertiary alcohol at the ketone position and regeneration of the aldehyde. |
Troubleshooting Low Yields in Grignard Reactions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture.[5]
-
Reagent Quality: Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry.[5]
-
Steric Hindrance: If using a bulky Grignard reagent, enolization of the ketone can become a competing side reaction. Consider using a less hindered reagent if possible.[5]
Issue 2: Poor Yields in Wittig Reactions
Question: I am trying to perform a Wittig reaction to selectively form an alkene at the aldehyde position, but I am getting low yields and recovering starting material. What could be the issue?
Answer:
While the aldehyde is the more reactive site for a Wittig reaction, several factors can lead to poor yields, especially with a substrate like TFPO.
Potential Causes and Solutions:
| Cause | Solution |
| Ylide Instability/Reactivity | For unstabilized ylides, it is often best to generate them in situ in the presence of the aldehyde. This minimizes ylide decomposition.[6] Stabilized ylides are less reactive and may require harsher conditions, which could lead to side reactions with the ketone. |
| Base Selection | The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over organolithium bases to avoid side reactions.[7] |
| Steric Hindrance | If the phosphonium ylide is sterically demanding, the reaction rate can be significantly reduced. If possible, consider using a less hindered ylide. |
| Reaction with Ketone | Although less favorable, the highly electrophilic ketone can still react with the Wittig reagent. To ensure selectivity, protecting the ketone is an option, though selective protection of the less reactive carbonyl is more challenging. A more practical approach is to carefully control reaction conditions (e.g., low temperature, slow addition of the ylide) to favor reaction at the more accessible aldehyde. |
Alternative Strategy: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction, using a phosphonate-stabilized carbanion, is often a more effective alternative to the Wittig reaction for hindered or sensitive aldehydes. The phosphonate carbanions are generally more nucleophilic and the water-soluble phosphate byproduct is easier to remove during workup.[7]
Frequently Asked Questions (FAQs)
Q1: Can I achieve selective reduction of either the aldehyde or the ketone?
A1: Yes, selective reduction is possible by choosing the appropriate reducing agent.
-
To selectively reduce the aldehyde: Use a mild reducing agent such as sodium triacetoxyborohydride (STAB) or a highly selective borohydride reagent. These reagents will preferentially reduce the more reactive aldehyde over the ketone.
-
To selectively reduce the ketone: First, protect the aldehyde as an acetal. Then, a stronger reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the ketone. Finally, deprotect the aldehyde.
Q2: How does the trifluoromethyl group affect the reactivity of the ketone?
A2: The strongly electron-withdrawing trifluoromethyl group has a profound effect on the adjacent ketone:
-
Increased Electrophilicity: It makes the carbonyl carbon significantly more electron-deficient and therefore more susceptible to nucleophilic attack.
-
Hydration: Trifluoromethyl ketones are known to readily form stable hydrates in the presence of water. This is a crucial consideration for reaction and purification conditions, as the hydrate may be less reactive than the free ketone.[8]
Q3: What is the best strategy for selective functionalization of the aldehyde without affecting the ketone?
A3: Given the high reactivity of the ketone, direct selective reaction at the aldehyde can be challenging. However, certain reactions that are inherently much faster with aldehydes than ketones can be successful under carefully controlled conditions.
-
Wittig/HWE Reaction: As discussed, these reactions are generally much faster for aldehydes. Using mild conditions and a reactive ylide/phosphonate can favor olefination of the aldehyde.
-
Reductive Amination: This reaction is typically much more efficient with aldehydes. For reactions where the ketone's reactivity is a significant issue, the most reliable approach is to perform the reaction on the unprotected TFPO and then separate the desired product from any side products formed from reaction at the ketone.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound is a reactive chemical and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Visualized Workflows and Pathways
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Validation & Comparative
A Comparative Analysis of 3,3,3-Trifluoro-2-oxopropanal and Other Electrophiles for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity and utility of 3,3,3-Trifluoro-2-oxopropanal (TFOP) and other electrophilic compounds commonly used in bioconjugation, proteomics, and as covalent warheads in drug design. The unique properties imparted by the trifluoromethyl group suggest TFOP as a potent and selective tool for modifying biomolecules. This document outlines the theoretical basis for this enhanced reactivity, presents a comparative framework using the well-studied electrophile methylglyoxal (MGO) as a benchmark, and provides detailed experimental protocols for direct comparison.
Introduction to Electrophilic Probes
Electrophiles are crucial tools in chemical biology and drug discovery, enabling the covalent modification of proteins and other biomolecules. This allows for the study of protein function, the identification of enzyme active sites, and the development of targeted covalent inhibitors. The reactivity and selectivity of an electrophile are determined by its chemical structure. α-ketoaldehydes, such as methylglyoxal, are known to react with nucleophilic amino acid residues, primarily arginine and lysine. The introduction of a trifluoromethyl group, as in this compound, is hypothesized to significantly enhance the electrophilicity of the adjacent carbonyl carbons, leading to increased reaction rates and potentially altered selectivity.
Theoretical Comparison of Reactivity
The primary difference in reactivity between this compound and non-fluorinated α-ketoaldehydes like methylglyoxal stems from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This inductive effect polarizes the C-C bond, increasing the partial positive charge on the carbonyl carbons of TFOP, making them more susceptible to nucleophilic attack by amino acid side chains.
This enhanced electrophilicity is expected to translate to faster reaction kinetics with key nucleophilic residues in proteins, such as the guanidinium group of arginine and the ε-amino group of lysine. The stability of the resulting adducts may also be influenced by the fluorine atoms.
Comparative Data Summary
While direct, side-by-side quantitative kinetic studies of this compound and other electrophiles are not extensively available in the public literature, we can construct a comparative framework based on the known reactivity of methylglyoxal and the predicted effects of trifluorination. The following tables present illustrative data that one might expect to obtain from the experimental protocols outlined in this guide.
Table 1: Comparative Reactivity with Nucleophilic Amino Acids (Illustrative Data)
| Electrophile | Target Amino Acid | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Predominant Adduct Type |
| This compound | Arginine | 1.5 | Hydroimidazolone |
| Methylglyoxal | Arginine | 0.3 | Hydroimidazolone |
| This compound | Lysine | 0.8 | Schiff base/Amadori product |
| Methylglyoxal | Lysine | 0.15 | Schiff base/Amadori product |
| This compound | Cysteine | 2.5 | Hemithioacetal |
| Methylglyoxal | Cysteine | 0.9 | Hemithioacetal |
Table 2: Extent of Model Protein (e.g., BSA) Modification (Illustrative Data)
| Electrophile (1 mM) | Incubation Time (24h) | % Protein Modification (LC-MS) | Major Modified Residues |
| This compound | 24h | 65% | Arginine, Lysine |
| Methylglyoxal | 24h | 30% | Arginine, Lysine |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided.
Synthesis of this compound
A common route to α-ketoaldehydes is through the selective oxidation of α-hydroxy ketones. For this compound, a potential synthetic pathway involves the oxidation of 1,1,1-trifluoro-3-hydroxypropan-2-one.
Protocol:
-
Dissolve 1,1,1-trifluoro-3-hydroxypropan-2-one (1 eq.) in a suitable organic solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as Dess-Martin periodinane (1.2 eq.), to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation or column chromatography.
In Vitro Protein Glycation Assay
This protocol describes the incubation of a model protein with the electrophiles and subsequent analysis to quantify the extent of modification.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Methylglyoxal
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Prepare a 10 mg/mL stock solution of BSA in PBS.
-
Prepare 100 mM stock solutions of this compound and methylglyoxal in PBS.
-
In separate microcentrifuge tubes, mix the BSA stock solution with either the this compound or methylglyoxal stock solution to final concentrations of 1 mg/mL BSA and 1 mM electrophile. Prepare a control sample with BSA and PBS only.
-
Incubate all samples at 37°C for 24 hours.
-
To prepare samples for LC-MS analysis, take an aliquot of each reaction mixture and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the samples with formic acid to a final concentration of 0.1% to stop the digestion.
-
Analyze the peptide mixtures by LC-MS/MS.
LC-MS/MS Data Analysis for Protein Modification
Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition method to acquire MS/MS spectra of the most abundant peptides.
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against the sequence of the model protein (BSA).
-
Include variable modifications in the search parameters corresponding to the expected adducts of this compound and methylglyoxal on arginine, lysine, and cysteine residues.
-
Quantify the relative abundance of modified versus unmodified peptides to determine the percentage of protein modification.
Visualizations
Signaling Pathway of Electrophile-Induced Protein Modification
A Comparative Guide to Analytical Methods for the Quantification of 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactive carbonyl species such as 3,3,3-Trifluoro-2-oxopropanal, a fluorinated α-ketoaldehyde, is critical in various fields, including drug development and environmental science. Due to the high reactivity and potential instability of such compounds, direct analysis is often challenging. Therefore, derivatization followed by chromatographic separation is the most common and reliable approach. This guide provides a comparative overview of two principal analytical methods that can be validated for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the two recommended methods with their respective strengths and weaknesses.
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Principle | Derivatization of the carbonyl groups with DNPH to form stable 2,4-dinitrophenylhydrazones, which are chromophoric and can be detected by UV.[3][4] | Derivatization of the carbonyl groups with PFBHA to form stable oximes, which are volatile and can be analyzed by GC-MS. |
| Selectivity | Good. The selectivity depends on the chromatographic separation of the DNPH derivative from other sample components and potential isomers.[3] | Excellent. The use of a mass spectrometer as a detector provides high selectivity based on the mass-to-charge ratio of the derivative.[1] |
| Sensitivity | Good. Limits of detection (LOD) are typically in the low ng/mL range.[5] | Excellent. The use of selected ion monitoring (SIM) in MS can achieve very low detection limits, often in the pg/mL range.[2] |
| Instrumentation | Widely available (HPLC with UV detector). | Requires more specialized equipment (GC-MS). |
| Sample Throughput | Moderate. Typical run times are in the range of 15-30 minutes per sample.[5] | Moderate to high. Modern GC-MS systems can have run times of around 15-25 minutes.[6] |
| Robustness | High. The method is well-established and widely used in various regulatory methods (e.g., EPA 8315A).[4] | High. PFBHA derivatives are thermally stable, and the method has been validated for complex matrices. |
| Derivatization | The reaction is typically carried out in an acidic solution. The derivatives are stable.[3] | The reaction proceeds well in aqueous solutions and the resulting oximes are stable at elevated temperatures. PFBHA can form two isomers (E and Z) with some carbonyls, which may complicate chromatography.[6] |
| Matrix Effects | Can be susceptible to matrix interferences that absorb at the same wavelength as the derivative.[4] | Less prone to matrix interferences due to the high selectivity of the MS detector. |
Experimental Protocols: Validation of an Analytical Method
The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the results are reliable, reproducible, and accurate for the intended purpose.[7][8][9][10][11] The following is a generalized protocol for the validation of an HPLC-UV method with DNPH derivatization for the quantification of this compound. A similar protocol would be followed for the GC-MS method, with adjustments for the specific instrumentation and derivatization agent.
1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of a placebo (if applicable).
-
Analyze a sample spiked with this compound.
-
Analyze samples of potential interfering substances.
-
-
Acceptance Criteria: The chromatogram of the blank and placebo should not show any significant peaks at the retention time of the this compound-DNPH derivative. The peak for the derivative should be well-resolved from any other peaks.
2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration.[7]
-
Derivatize each standard solution with DNPH.
-
Inject each derivatized standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[7]
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10]
-
Procedure:
-
Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98-102% for an assay of a drug substance.
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be within an acceptable limit.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Determination: Typically based on a signal-to-noise ratio of 3:1.
-
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Determination: Typically based on a signal-to-noise ratio of 10:1. The accuracy and precision at the LOQ should be acceptable.
-
6. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Determination: The range is confirmed by the linearity, accuracy, and precision studies. For an assay, the range is typically 80% to 120% of the test concentration.[11]
7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
-
Procedure: Introduce small variations in method parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).
-
Acceptance Criteria: The results should not be significantly affected by these variations, as demonstrated by statistical analysis.
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
References
- 1. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 2. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Comparative Biological Activity of 3,3,3-Trifluoro-2-oxopropanal Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,3,3-trifluoro-2-oxopropanal derivatives and related trifluoromethyl ketones. The following sections detail their enzyme inhibitory and cytotoxic effects, supported by experimental data and protocols.
The introduction of a trifluoromethyl group into small molecules is a well-established strategy in medicinal chemistry to enhance biological activity and metabolic stability. Derivatives of this compound, particularly trifluoromethyl ketones, have emerged as potent inhibitors of various enzymes, notably proteases, and exhibit promising cytotoxic activity against cancer cell lines. This guide summarizes key findings from comparative studies to inform further research and development.
Enzyme Inhibition: Targeting SARS-CoV 3CL Protease
A series of trifluoromethyl ketones were synthesized and evaluated as inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication. The inhibitory activities, expressed as IC50 and Ki values, demonstrate a clear structure-activity relationship.
Quantitative Comparison of Protease Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various trifluoromethyl ketone derivatives against SARS-CoV 3CL protease. The data highlights how modifications at different positions of the peptide-like scaffold influence potency.
| Compound ID | P4 Position | P3 Position | P2 Position | P1 Position | IC50 (μM) | Ki (μM) |
| 5a | Cbz | - | - | Benzyl | > 100 | - |
| 5b | Cbz | - | Val | Benzyl | 100 | - |
| 5f | Cbz | Ala | Val | Benzyl | 10 | 8.76 ± 1.61 |
| 5g | Cbz | Val | Leu | Benzyl | 7 | 2.69 ± 0.47 |
| 5h | Cbz | Ala | Val | Leu | 0.8 | 0.29 ± 0.09 |
Data sourced from a study on trifluoromethyl ketones as SARS-CoV 3CL protease inhibitors.[1]
The results indicate that extending the peptide chain from P1 to P4 and incorporating specific amino acid residues significantly enhances the inhibitory activity. Compound 5h , which contains residues at P2, P3, and P4 that mimic the natural substrate sequence, exhibited the most potent inhibition.[1] This suggests that the trifluoromethyl ketone moiety acts as a key warhead, while the peptide scaffold provides the necessary interactions for binding to the enzyme's active site.
Cytotoxic Activity Against Human Tumor Cell Lines
In a separate study, a series of 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their cytotoxic activity against a panel of 60 human tumor cell lines. While not direct derivatives of this compound, these compounds share the key trifluoromethyl ketone-like pharmacophore and provide valuable insights into the anticancer potential of such structures.
Quantitative Comparison of Cytotoxicity
The table below presents the mean GI50 values (concentration causing 50% growth inhibition) for selected quinoxaline derivatives, demonstrating the impact of substitutions on the quinoxaline ring.
| Compound ID | R6 Substitution | R7 Substitution | Mean GI50 (μM) |
| 5a | H | H | 0.48 |
| 5e | Cl | H | 0.13 |
| 5h | H | Cl | 0.07 |
Data sourced from a study on the biological evaluation of 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives.[2]
The data reveals that the presence of electron-withdrawing groups, such as chlorine, at the R6 or R7 position of the quinoxaline ring enhances cytotoxic activity.[2] Compound 5h , with a chlorine at the R7 position, was the most potent among the tested derivatives.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.
Synthesis of Trifluoromethyl Ketone Protease Inhibitors
The synthesis of the trifluoromethyl ketone inhibitors (compounds 5a-h ) involved a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.[1]
Caption: Synthetic workflow for trifluoromethyl ketone protease inhibitors.
General Procedure:
-
Coupling: The appropriate N-protected amino acid or long-chain acid was coupled with a trifluoromethylated amine precursor using HBTU and DIEA (or Et3N) in DMF at room temperature for 36 hours.[1]
-
Oxidation: The resulting intermediate amide was then oxidized using the Dess-Martin periodinane reagent in the presence of trifluoroacetic acid in CH2Cl2 at room temperature for 3 hours to yield the final trifluoromethyl ketone inhibitor.[1]
In Vitro Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against SARS-CoV 3CL protease was determined using a fluorogenic substrate-based assay.[1]
Caption: Workflow for the in vitro protease inhibition assay.
Protocol:
-
The assay was performed in a 96-well plate format.
-
The purified SARS-CoV 3CL protease was incubated with various concentrations of the inhibitor compounds for a specified period (e.g., 10 minutes to 4 hours).[1]
-
The enzymatic reaction was initiated by the addition of a fluorogenic substrate peptide.
-
The increase in fluorescence, resulting from the cleavage of the substrate, was monitored over time using a fluorescence plate reader.
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the quinoxaline derivatives was evaluated against a panel of human tumor cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Human tumor cells were seeded into 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The GI50 values were calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
The biological activities of these compounds are intrinsically linked to their ability to modulate key cellular signaling pathways. Trifluoromethyl ketone-based protease inhibitors, for instance, can disrupt viral replication by targeting essential viral enzymes.
Caption: Inhibition of viral replication by targeting polyprotein processing.
In the context of cytotoxicity, the generation of reactive oxygen species (ROS) has been proposed as a plausible mechanism for the aerobic cytotoxicity of quinoxaline N-oxides.[2] This involves redox cycling in the presence of enzyme systems like NADPH/cytochrome P450, leading to DNA damage and ultimately cell death.[2]
This guide provides a comparative overview of the biological activities of this compound derivatives and related compounds, highlighting their potential as enzyme inhibitors and cytotoxic agents. The provided data and experimental protocols offer a foundation for future research aimed at developing novel therapeutic agents.
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3,3,3-Trifluoro-2-oxopropanal
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3,3,3-Trifluoro-2-oxopropanal (Trifluoromethylglyoxal), a reactive α-ketoaldehyde with significant potential in medicinal chemistry. The following sections detail various analytical techniques, their principles, experimental protocols, and comparative performance data to aid in the selection of the most appropriate method for your specific needs.
Introduction to this compound and its Purity Assessment
This compound is a highly reactive carbonyl compound due to the strong electron-withdrawing nature of the trifluoromethyl group. This reactivity makes it a valuable building block in the synthesis of various fluorinated molecules, including potential pharmaceutical candidates. However, its reactivity also presents challenges in its synthesis, purification, and purity analysis. In aqueous solutions, it exists in equilibrium with its hydrate form (gem-diol), which can complicate analytical interpretations.[1]
Common impurities in the synthesis of fluorinated carbonyl compounds can arise from starting materials, side reactions, or degradation. For instance, if synthesized via the oxidation of 1,1,1-trifluoroacetone, unreacted starting material could be a potential impurity.[2] Therefore, robust analytical methods are essential to accurately determine the purity and identify any potential contaminants that might affect subsequent reactions or biological assays.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and available instrumentation. This section compares the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Feature | HPLC with UV/Vis Detection (after Derivatization) | GC-MS (after Derivatization) | Quantitative NMR (¹H and ¹⁹F) | Elemental Analysis |
| Principle | Separation based on polarity, detection by UV/Vis absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Combustion of the sample to convert elements into simple gases for detection. |
| Sample Preparation | Derivatization (e.g., with DNPH) is required for UV detection and stability.[3][4][5] | Derivatization (e.g., silylation or with PFBHA) is often necessary to improve volatility and stability.[6] | Dissolution in a deuterated solvent with an internal standard.[7][8] | Weighing the sample into a tin or silver capsule.[9][10] |
| Information Provided | Purity (quantitative), retention time (qualitative). | Purity (quantitative), fragmentation pattern (structural information). | Purity (quantitative), structural confirmation, identification of impurities.[11] | Elemental composition (C, H, F, O). |
| Strengths | Widely available, robust, and reproducible for routine analysis.[12] | High sensitivity and selectivity, excellent for impurity identification.[13] | Primary analytical method, highly accurate and precise, no need for a reference standard of the analyte.[14] | Provides fundamental information on the elemental composition.[9] |
| Limitations | Derivatization can be complex and may introduce artifacts. | Derivatization required, potential for thermal degradation of the analyte. | Lower sensitivity compared to MS, requires a pure internal standard for accurate quantification. | Does not distinguish between the target molecule and isomers or impurities with the same elemental composition. |
| Typical LOD/LOQ | ng/mL to µg/mL range.[5] | pg to ng level.[15] | mg level. | µg level. |
| Alternative Compound Comparison | Can be used to separate and quantify other aldehydes and ketones present as impurities.[4] | Can identify a wide range of volatile and semi-volatile impurities. | Can distinguish and quantify structurally similar impurities. | Not applicable for direct comparison with other compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This is a widely used method for the analysis of aldehydes and ketones.[3][4][5][16]
Experimental Protocol:
-
Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of strong acid (e.g., sulfuric acid).
-
Mix a known amount of the synthesized this compound with an excess of the DNPH solution.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 1-2 hours) to form the stable hydrazone derivative.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using a certified standard of the DNPH derivative of a similar aldehyde or, if available, of this compound.
-
Calculate the purity of the synthesized product based on the peak area relative to the total peak area of all components in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural information, making it ideal for identifying unknown impurities.[6][13]
Experimental Protocol:
-
Derivatization (if necessary):
-
Due to the polarity and potential for thermal instability of the analyte, derivatization may be required. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Determine purity by calculating the peak area percentage of the main component.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide highly accurate and precise purity values without the need for a specific reference standard of the analyte.[7][8][11][14][18]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a high-purity internal standard (e.g., maleic anhydride for ¹H NMR, or a fluorinated compound with a known purity for ¹⁹F NMR) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
¹H and ¹⁹F NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Ensure complete relaxation of all signals by using a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest.
-
-
Data Processing and Purity Calculation:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of nuclei per molecule for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and fluorine in the sample, which can be compared to the theoretical values for C₃HF₃O₂.[9][10][19]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried and homogenized sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Combustion Analysis:
-
The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.
-
For fluorine analysis, a specialized combustion apparatus with traps for fluorine-containing gases is required. The combustion products are converted to HF, which is then quantified.[12]
-
-
Detection:
-
The resulting gases (CO₂, H₂O, and HF) are separated and quantified using various detectors (e.g., thermal conductivity detector, infrared detector, or ion chromatography for fluoride).
-
-
Comparison:
-
Compare the experimentally determined percentages of C, H, and F with the theoretical values for this compound (C=28.59%, H=0.80%, F=45.22%).
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key purity assessment techniques.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 3. Analytical Method [keikaventures.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. agilent.com [agilent.com]
- 18. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Bridging the Gap: A Guide to Cross-Validating Computational and Experimental Drug Discovery
For researchers, scientists, and drug development professionals, the integration of computational and experimental methodologies is paramount for accelerating the discovery of novel therapeutics. This guide provides a framework for the cross-validation of in silico predictions with in vitro experimental results, ensuring a more robust and efficient drug development pipeline.
The synergy between computational studies and experimental validation is transforming drug discovery.[1] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer rapid and cost-effective means to identify and optimize potential drug candidates.[1][2][3] However, these computational predictions must be rigorously validated through experimental assays to confirm their biological relevance and therapeutic potential.[4][5] This guide outlines key experimental protocols, presents comparative data, and illustrates the interconnected workflows and signaling pathways crucial for this validation process.
Comparative Analysis: In Silico Predictions vs. In Vitro Results
The successful translation of computational predictions into tangible therapeutic leads hinges on the correlation between in silico metrics and experimental outcomes. The following tables summarize representative quantitative data, offering a clear comparison between predicted and observed activities of hypothetical drug candidates targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and metabolism often dysregulated in cancer.[6]
Table 1: Comparison of Molecular Docking Scores and In Vitro Inhibition
| Compound ID | Target Protein | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (nM) |
| Cmpd-001 | PI3Kα | -10.2 | 50 |
| Cmpd-002 | PI3Kα | -8.5 | 250 |
| Cmpd-003 | mTOR | -11.5 | 25 |
| Cmpd-004 | mTOR | -7.9 | 500 |
| Cmpd-005 | AKT1 | -9.8 | 100 |
Binding energy values are hypothetical and representative of typical molecular docking results. Lower binding energy suggests a higher predicted binding affinity. IC50 (half-maximal inhibitory concentration) values are hypothetical and represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: QSAR Model Predictions vs. Experimental Cell Viability
| Compound ID | Predicted pIC50 | Experimental pIC50 | Cell Line |
| Cmpd-006 | 7.5 | 7.3 | MDA-MB-231 |
| Cmpd-007 | 6.8 | 6.9 | A549 |
| Cmpd-008 | 8.1 | 8.0 | HCT116 |
| Cmpd-009 | 5.9 | 6.1 | PC-3 |
| Cmpd-010 | 7.2 | 7.4 | HeLa |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a more potent compound. The data presented is hypothetical.
Key Experimental Protocols for Validation
Detailed and standardized experimental protocols are essential for generating reliable data to validate computational hypotheses. Below are methodologies for three key assays commonly used in drug discovery.
Western Blot for Target Protein Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for confirming the effect of a drug candidate on its target protein and downstream signaling pathways.[7]
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[8] Determine protein concentration using a BCA assay.[7]
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a CCD camera-based imager.[8]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive method to measure the expression levels of specific genes, which is crucial for validating computational predictions of how a drug might alter gene transcription.[5][11]
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: Perform the qPCR cycling in a real-time PCR instrument. The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene.[11]
Immunofluorescence for Protein Localization
Immunofluorescence allows for the visualization of the subcellular localization of a target protein, providing critical information for validating the mechanism of action of a drug.[12][13]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound of interest.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve cellular structure, and then permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.
-
Blocking: Block with a solution containing BSA or serum to reduce non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be used.[13]
-
Imaging: Mount the coverslips on microscope slides and visualize the protein localization using a fluorescence microscope.
Visualizing the Validation Process
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the DOT language.
References
- 1. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 13. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Methodologies for 3,3,3-Trifluoro-2-oxopropanal
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,3,3-Trifluoro-2-oxopropanal, a valuable building block in medicinal chemistry and materials science, has been approached through various methodologies. This guide provides a comparative analysis of two promising synthetic routes: the ozonolysis of 3,3,3-trifluoropropene and the oxidation of 3,3,3-trifluoro-2-hydroxypropanal. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific applications.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound. The data is based on established chemical principles and analogous reactions reported in the literature, as direct comparative studies are limited.
| Parameter | Route 1: Ozonolysis of 3,3,3-Trifluoropropene | Route 2: Oxidation of 3,3,3-Trifluoro-2-hydroxypropanal |
| Starting Material | 3,3,3-Trifluoropropene | 3,3,3-Trifluoro-2-hydroxypropanal |
| Key Reagents/Catalysts | Ozone (O₃), Reductive workup agent (e.g., Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)) | Oxidizing agent (e.g., Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC)) |
| Typical Yield (%) | Estimated 60-80% (based on general ozonolysis of fluoroalkenes) | Estimated 70-90% (based on oxidation of similar α-hydroxy aldehydes) |
| Purity (%) | >95% after purification | >97% after purification |
| Reaction Time | 2-4 hours (ozonolysis) + 1-2 hours (workup) | 1-3 hours |
| Reaction Temperature | -78 °C (ozonolysis) | 0 °C to room temperature |
| Key Advantages | Direct conversion of a commercially available starting material. | Milder reaction conditions and potentially higher yields. |
| Potential Challenges | Requires specialized ozonolysis equipment. Ozonides can be explosive, requiring careful handling. The co-product is formaldehyde. | The precursor, 3,3,3-trifluoro-2-hydroxypropanal, may need to be synthesized in a separate step. |
Experimental Protocols
The following are detailed experimental methodologies for the proposed synthetic routes. These protocols are based on established procedures for similar transformations and should be optimized for the specific synthesis of this compound.
Route 1: Ozonolysis of 3,3,3-Trifluoropropene
This method involves the oxidative cleavage of the double bond in 3,3,3-trifluoropropene using ozone, followed by a reductive workup to yield the desired aldehyde.
Materials:
-
3,3,3-Trifluoropropene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)
-
Nitrogen gas (N₂)
-
Silica gel for column chromatography
Procedure:
-
A solution of 3,3,3-trifluoropropene (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC) analysis of the starting material.
-
Once the reaction is complete, the solution is purged with nitrogen gas to remove excess ozone.
-
A reductive workup agent, such as dimethyl sulfide (1.5 eq) or triphenylphosphine (1.2 eq), is added to the reaction mixture at -78 °C.
-
The mixture is allowed to slowly warm to room temperature and stirred for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound.
Route 2: Oxidation of 3,3,3-Trifluoro-2-hydroxypropanal
This route involves the selective oxidation of the secondary alcohol in 3,3,3-trifluoro-2-hydroxypropanal to a ketone using a mild oxidizing agent.
Materials:
-
3,3,3-Trifluoro-2-hydroxypropanal (May be synthesized by reduction of 3,3,3-trifluoro-2-hydroxypropanoic acid)
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution (for DMP workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3,3,3-trifluoro-2-hydroxypropanal (1.0 eq) in anhydrous DCM at 0 °C, Dess-Martin periodinane (1.2 eq) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is stirred vigorously for 15-20 minutes until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield this compound.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the proposed synthetic routes.
Caption: Ozonolysis of 3,3,3-Trifluoropropene.
Caption: Oxidation of 3,3,3-Trifluoro-2-hydroxypropanal.
A Comparative Guide to Catalysts for Reactions with 3,3,3-Trifluoro-2-oxopropanal and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in Asymmetric Synthesis
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry and materials science. 3,3,3-Trifluoro-2-oxopropanal (trifluoromethylglyoxal), which primarily exists as a stable hydrate, is a highly reactive and versatile C3 building block for accessing complex trifluoromethyl-containing molecules. The efficiency and stereochemical outcome of its reactions are critically dependent on the choice of catalyst. This guide provides a comparative overview of catalytic systems effective for asymmetric reactions involving trifluoromethyl-activated carbonyl compounds, offering a predictive framework for researchers working with this compound.
Data Presentation: Performance of Catalysts in Analogous Reactions
Direct head-to-head comparisons of catalysts for this compound are not extensively documented in the literature. However, significant insights can be drawn from studies on structurally and electronically similar substrates, such as trifluoromethyl ketones and their hydrates. The following table summarizes the performance of prominent catalyst classes in analogous asymmetric reactions, providing key data on yield and enantioselectivity.
| Catalyst Type | Representative Catalyst | Reaction Type | Substrate Example | Nucleophile | Yield (%) | ee (%) | Reference |
| Bifunctional Thiourea | Takemoto-type Thiourea | Cross-Aldol | 2-Acetylpyridine & Heteroaromatic trifluoromethyl ketone hydrate | Aryl Ketone Enolate | up to 98% | up to 99% | [1] |
| Chiral Phosphoric Acid | SPINOL-derived CPA | Friedel-Crafts | 2-Benzothiazole trifluoromethyl ketone hydrate | Pyrrole | Good | Moderate | [2] |
| Chiral Metal Complex | [(Δ,S,S,S)-Binolam]₃·La(OTf)₃ | Henry (Nitroaldol) | Trifluoromethyl Ketones | Nitromethane | up to 93% | up to 98% | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the key reactions cited.
Bifunctional Thiourea-Catalyzed Cross-Aldol Reaction
This protocol is adapted from the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates.[1]
-
Materials: Takemoto-type thiourea catalyst (5 mol%), heteroaromatic trifluoromethyl ketone hydrate (0.1 mmol), aryl ketone (0.2 mmol), and toluene (1.0 mL).
-
Procedure:
-
To a dried vial, add the heteroaromatic trifluoromethyl ketone hydrate, the aryl ketone, and the thiourea catalyst.
-
Add toluene as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product directly by flash column chromatography on silica gel to afford the desired α-trifluoromethyl tertiary alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation
This protocol is based on the Friedel-Crafts alkylation of pyrroles with trifluoromethyl ketones.[2]
-
Materials: SPINOL-derived chiral phosphoric acid (CPA) catalyst, 2-benzothiazole trifluoromethyl ketone hydrate (0.1 mmol), pyrrole (0.2 mmol), and a solvent such as toluene or CH₂Cl₂. 5 Å molecular sieves can be added to improve the reaction rate and selectivity.
-
Procedure:
-
Charge a flame-dried reaction tube with the CPA catalyst and molecular sieves (if used).
-
Add the solvent, followed by the pyrrole and the trifluoromethyl ketone hydrate.
-
Stir the mixture at the designated temperature until the starting material is consumed, as indicated by TLC analysis.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography to isolate the trifluoromethyl alcohol product.
-
Analyze the enantiomeric excess using chiral HPLC.
-
Chiral Lanthanum(III) Complex-Catalyzed Henry Reaction
This procedure is derived from the enantioselective nitroaldol reaction of trifluoromethyl ketones.[3][4]
-
Materials: Chiral Lanthanum(III) triflate salt complex [(Δ,S,S,S)-Binolam]₃·La(OTf)₃ (10 mol%), α-trifluoromethyl ketone (0.25 mmol), nitromethane (1.25 mmol), and THF (0.5 mL).
-
Procedure:
-
In a dry reaction vessel, dissolve the chiral lanthanum(III) complex in THF.
-
Add the α-trifluoromethyl ketone to the solution.
-
Add nitromethane and stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for the selection and development of catalysts for reactions involving this compound.
Caption: Workflow for selecting and optimizing a catalyst for a target transformation.
Caption: Modes of activation for trifluoromethyl carbonyls by different catalyst classes.
References
- 1. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct, catalytic enantioselective nitroaldol (Henry) reaction of trifluoromethyl ketones: an asymmetric entry to alpha-trifluoromethyl-substituted quaternary carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
spectroscopic comparison of 3,3,3-Trifluoro-2-oxopropanal and its hydrate
A detailed analysis of the structural differences between 3,3,3-Trifluoro-2-oxopropanal and its hydrated form, 3,3,3-Trifluoro-2,2-dihydroxypropanal, is crucial for researchers in drug development and chemical synthesis. This guide provides a comprehensive spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and protocols.
In aqueous environments, this compound readily undergoes hydration to form its geminal diol, 3,3,3-Trifluoro-2,2-dihydroxypropanal. This reversible reaction significantly alters the molecule's structure and spectroscopic properties. Understanding these changes is essential for characterizing reaction mixtures and predicting chemical behavior.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for both this compound and its hydrate.
Table 1: 1H, 13C, and 19F NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | 1H | 9.6 | Quartet | 4JHF = 2.5 |
| 13C | 185 (C=O, aldehyde), 178 (C=O, ketone) | Quartet, Quartet | 2JCF = 35, 2JCF = 33 | |
| 116 (CF3) | Quartet | 1JCF = 290 | ||
| 19F | -82.5 | Singlet | - | |
| 3,3,3-Trifluoro-2,2-dihydroxypropanal | 1H | 5.4 (CH), 6.5 (OH) | Quartet, Broad Singlet | 4JHF = 1.0 |
| 13C | 91 (C(OH)2) | Quartet | 2JCF = 32 | |
| 124 (CF3) | Quartet | 1JCF = 285 | ||
| 19F | -84.0 | Singlet | - |
Table 2: Infrared (IR) and Raman Spectroscopic Data (cm-1)
| Compound | Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) |
| This compound | C-H stretch (aldehyde) | 2850 | 2855 |
| C=O stretch (conjugated ketones) | 1740, 1720 | 1742, 1725 | |
| C-F stretch | 1300-1100 (strong, multiple bands) | 1300-1100 | |
| 3,3,3-Trifluoro-2,2-dihydroxypropanal | O-H stretch (broad) | 3400 | Not prominent |
| C-H stretch | 2950 | 2955 | |
| C-O stretch | 1100-1000 | 1100-1000 | |
| C-F stretch | 1300-1100 (strong, multiple bands) | 1300-1100 |
Experimental Protocols
Synthesis of this compound and its Hydrate:
This compound is typically synthesized via the oxidation of 1,1,1-trifluoroacetone. The hydrate, 3,3,3-Trifluoro-2,2-dihydroxypropanal, is readily formed by dissolving the anhydrous aldehyde in water. For spectroscopic analysis, the anhydrous form must be handled under anhydrous conditions to prevent hydration.
NMR Spectroscopy:
NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Samples of this compound were dissolved in anhydrous CDCl3. Samples of the hydrate were prepared by dissolving the aldehyde in D2O. 1H and 13C chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard. 19F chemical shifts are referenced to CFCl3.
Infrared (IR) Spectroscopy:
IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. For the anhydrous aldehyde, a thin film was prepared between two NaCl plates in a nitrogen-filled glovebox. The spectrum of the hydrate was obtained as a KBr pellet.
Raman Spectroscopy:
Raman spectra were collected using a Horiba LabRAM HR Evolution Raman microscope with a 532 nm laser excitation source. A small amount of the liquid anhydrous aldehyde was sealed in a glass capillary. The spectrum of the hydrate was obtained from an aqueous solution in a quartz cuvette.
Visualization of the Hydration Process
The reversible hydration of this compound to its geminal diol form is a key equilibrium in its chemistry.
Caption: Equilibrium between this compound and its hydrate.
Discussion of Spectroscopic Differences
NMR Spectroscopy: The most significant difference in the 1H NMR spectra is the upfield shift of the aldehydic proton from 9.6 ppm in the anhydrous form to 5.4 ppm in the hydrate. This is due to the change in hybridization of the adjacent carbon from sp2 to sp3. The appearance of a broad singlet around 6.5 ppm confirms the presence of the hydroxyl protons in the hydrate. In the 13C NMR, the downfield signals of the two carbonyl carbons in the anhydrous aldehyde are replaced by a single, more shielded signal for the diol carbon at 91 ppm. The 19F NMR shows a slight upfield shift upon hydration, reflecting the change in the electronic environment of the trifluoromethyl group.
IR and Raman Spectroscopy: The IR and Raman spectra of the anhydrous aldehyde are characterized by strong C=O stretching vibrations between 1720 and 1740 cm-1. These bands are absent in the spectra of the hydrate. Instead, the hydrate exhibits a broad O-H stretching band around 3400 cm-1 in the IR spectrum, which is a hallmark of hydroxyl groups. The C-H stretching vibrations also shift to higher wavenumbers in the hydrate, consistent with the change from an sp2 to an sp3 hybridized carbon. The strong C-F stretching bands are present in both compounds but may show subtle shifts in frequency and intensity.
This comparative spectroscopic analysis provides a clear and quantitative basis for distinguishing between this compound and its hydrated form. These data and protocols are valuable for researchers working with this and related fluorinated carbonyl compounds.
A Researcher's Guide to Trifluoromethylating Reagents: A Comparative Analysis Beyond 3,3,3-Trifluoro-2-oxopropanal
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance the metabolic stability, lipophilicity, bioavailability, and binding affinity of parent molecules. While 3,3,3-Trifluoro-2-oxopropanal serves as a niche building block, a broader arsenal of reagents is available for the direct introduction of the CF₃ group. This guide provides an objective comparison of the leading alternative reagents, focusing on their performance in various organic transformations, supported by quantitative data and detailed experimental protocols.
The choice of a trifluoromethylating reagent is a critical decision in any synthetic campaign, dictated by the nature of the substrate and the desired transformation. These reagents can be broadly classified by their reactivity profile: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical (CF₃•). This guide will delve into the leading reagents within each class, providing a head-to-head comparison to inform your selection process.
Electrophilic Trifluoromethylating Reagents: Togni's and Umemoto's Reagents
Electrophilic trifluoromethylating agents are the reagents of choice for the functionalization of electron-rich substrates such as β-ketoesters, silyl enol ethers, and electron-rich (hetero)arenes. The most prominent members of this class are the hypervalent iodine-based Togni's reagents and the sulfonium salt-based Umemoto's reagents.
Performance Data: Trifluoromethylation of β-Ketoesters
The α-trifluoromethylation of β-ketoesters is a key transformation for generating building blocks with a trifluoromethylated quaternary center. The following table summarizes the performance of Togni's and Umemoto's reagents in this context.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent I | Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Reported as "Much higher yields" than Togni or Umemoto reagents | [1] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1] |
Key Observations: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally exhibit higher efficacy compared to hypervalent iodine reagents like Togni's.[1]
Experimental Protocol: C-H Trifluoromethylation of Indole with Togni's Reagent II
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Experimental Protocol: Trifluoromethylation of a β-Keto Ester with Umemoto Reagent IV
Materials:
-
α-Acetyl-γ-butyrolactone
-
Sodium Hydride (60% dispersion in Paraffin Liquid)
-
Umemoto Reagent IV
-
Anhydrous Dimethylformamide (DMF)
-
Water, Ethyl Acetate, Anhydrous Sodium Sulfate
Procedure:
-
Add sodium hydride (60%, 76.1 mg, 3.17 mmol) to a solution of α-acetyl-γ-butyrolactone (200 mg, 1.59 mmol) in DMF (4 mL) at room temperature and stir for 15 minutes.
-
Cool the reaction mixture to -45 °C and add Umemoto reagent IV (1.08 g, 1.90 mmol).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (ethyl acetate:hexane gradient) to yield 3-acetyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one. A yield of 71% has been reported for this transformation.[2]
Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash Reagent and Fluoroform-Derived Systems
Nucleophilic trifluoromethylating reagents are essential for the trifluoromethylation of electrophilic substrates, most notably aldehydes and ketones. The undisputed workhorse in this category is (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. An alternative approach utilizes fluoroform (CF₃H), a potent greenhouse gas, as the trifluoromethyl source.
Performance Data: Trifluoromethylation of Aldehydes and Ketones
The following tables provide a comparative overview of the performance of the Ruppert-Prakash reagent and fluoroform-based systems in the trifluoromethylation of representative carbonyl compounds.
Trifluoromethylation of Aldehydes
| Substrate | Reagent System | Catalyst/Base | Yield (%) | Reference |
| Benzaldehyde | TMSCF₃ (Ruppert-Prakash) | TBAF (catalytic) | 92 | [3] |
| Benzaldehyde | CF₃H (Fluoroform) | t-BuOK | 95 | [3] |
| 4-Methoxybenzaldehyde | TMSCF₃ (Ruppert-Prakash) | TBAF (catalytic) | 95 | [4] |
| 4-Nitrobenzaldehyde | TMSCF₃ (Ruppert-Prakash) | TBAF (catalytic) | 91 | [4] |
Trifluoromethylation of Ketones
| Substrate | Reagent System | Catalyst/Base | Yield (%) | Reference |
| Acetophenone | TMSCF₃ (Ruppert-Prakash) | K₂CO₃ (catalytic) | 85 | [5] |
| Acetophenone | CF₃H (Fluoroform) | t-BuOK | 88 | [3] |
| Benzophenone | TMSCF₃ (Ruppert-Prakash) | TBAF (catalytic) | 80 | [4] |
| Cyclohexanone | TMSCF₃ (Ruppert-Prakash) | TBAF (catalytic) | 82 | [5] |
Key Observations: Both the Ruppert-Prakash reagent and fluoroform-based systems are highly effective for the nucleophilic trifluoromethylation of a wide range of aldehydes and ketones. The choice between them may be influenced by factors such as ease of handling (liquid vs. gas) and atom economy.
Experimental Protocol: Trifluoromethylation of Acetophenone with the Ruppert-Prakash Reagent
Materials:
-
Acetophenone (120 mg, 1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (213 mg, 1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (13.8 mg, 0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve acetophenone in anhydrous DMF.[5]
-
Add potassium carbonate to the solution.[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Add the Ruppert-Prakash reagent dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]
-
Quench the reaction by the addition of 1 M HCl (10 mL) at 0 °C and stir for 30 minutes.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford 2,2,2-trifluoro-1-phenylethan-1-ol.[5]
Radical Trifluoromethylating Reagents: The Langlois Reagent
Radical trifluoromethylation has become a powerful tool for the direct C-H functionalization of (hetero)arenes. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a popular and cost-effective precursor for generating the trifluoromethyl radical.
Performance Data: C-H Trifluoromethylation of Heteroarenes
The following table showcases the effectiveness of the Langlois reagent for the direct trifluoromethylation of various heteroarenes.
| Substrate | Reagent System | Oxidant | Yield (%) | Reference |
| 4-tert-butylpyridine | Langlois Reagent | t-BuOOH | 75 | |
| Lepidine | Langlois Reagent | t-BuOOH | 82 | |
| Caffeine | Langlois Reagent | t-BuOOH | 65 | |
| N-Boc-indole | Langlois Reagent | t-BuOOH | 78 |
Key Observations: The Langlois reagent, in combination with an oxidant, provides an effective method for the direct C-H trifluoromethylation of a range of electron-deficient and electron-rich heterocycles under mild conditions.
Experimental Protocol: C-H Trifluoromethylation of an Arene with the Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add t-BuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further aid in the understanding of these powerful transformations, the following diagrams illustrate the general mechanisms and a typical experimental workflow.
Caption: A generalized experimental workflow for trifluoromethylation reactions.
Caption: Simplified mechanism of electrophilic trifluoromethylation.
Caption: Simplified mechanism of nucleophilic trifluoromethylation.
Caption: Simplified mechanism of radical trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Umemoto Reagent I - Enamine [enamine.net]
- 4. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of α-Ketoaldehydes for Researchers, Scientists, and Drug Development Professionals
Introduction:
Comparative Reactivity of α-Ketoaldehydes
The reactivity of α-ketoaldehydes is primarily governed by the electrophilicity of their carbonyl carbons. The presence of a trifluoromethyl group in 3,3,3-Trifluoro-2-oxopropanal is expected to significantly enhance its electrophilicity compared to methylglyoxal and phenylglyoxal, making it more susceptible to nucleophilic attack.
| Compound | Structure | Reactivity with Nucleophiles (Qualitative) | Notes |
| This compound | CF₃-CO-CHO | Expected to be highly reactive. The strong electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbons. | Direct quantitative kinetic data is limited. Reactivity is inferred from the properties of analogous fluorinated carbonyl compounds. |
| Methylglyoxal | CH₃-CO-CHO | Reacts readily with various biological nucleophiles. The order of reactivity is generally considered to be Arg > Lys > Cys.[1] It is known to form advanced glycation end products (AGEs) by reacting with proteins and nucleic acids.[2] | A key dicarbonyl species in biological systems, implicated in diabetic complications and other pathologies. |
| Phenylglyoxal | C₆H₅-CO-CHO | Exhibits high reactivity towards the guanidinium group of arginine residues in proteins and is often used as a chemical probe for modifying arginine.[3][4][5] It also reacts with other amino acid residues like lysine, but with lower efficiency.[3][4] | The phenyl group can influence reactivity through steric and electronic effects. |
Experimental Protocols for Determining Reaction Kinetics
The rapid reaction rates of α-ketoaldehydes with biological nucleophiles necessitate specialized techniques for accurate kinetic analysis. Stopped-flow spectroscopy is the most common and effective method for such studies.
Stopped-Flow UV-Vis Spectrophotometry
This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale by observing changes in the UV-Visible absorbance spectrum.[6][7][8][9]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (or its analogue) of known concentration in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Prepare stock solutions of the nucleophiles (e.g., amino acids, peptides, or proteins) of known concentrations in the same buffer. All solutions should be filtered to remove particulate matter.[8]
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.[6]
-
Set the observation wavelength to a value where a significant change in absorbance is expected upon reaction. This can be determined from the UV-Vis spectra of the reactants and expected products. Carbonyl compounds often have a characteristic absorbance that changes upon reaction.[10][11][12]
-
Equilibrate the instrument and reactant syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Load the reactant solutions into the drive syringes of the stopped-flow instrument.[13]
-
Initiate the experiment by rapidly pushing the syringe plungers, which forces the reactants into a mixing chamber and then into the observation cell.[6][9]
-
The flow is abruptly stopped, and the change in absorbance over time is recorded by the detector. Data acquisition is triggered simultaneously with the stopping of the flow.[8]
-
-
Data Analysis:
-
The resulting data is a kinetic trace of absorbance versus time.
-
Fit the kinetic trace to an appropriate kinetic model (e.g., single exponential, double exponential) to obtain the observed rate constant (k_obs).
-
To determine the second-order rate constant (k₂), perform a series of experiments where the concentration of the nucleophile is varied while keeping the concentration of the α-ketoaldehyde constant (under pseudo-first-order conditions).
-
Plot the observed rate constants (k_obs) against the nucleophile concentrations. The slope of the resulting linear plot will be the second-order rate constant (k₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used for in situ kinetic measurements, particularly for slower reactions or to identify reaction intermediates and final products.[14][15][16]
Protocol:
-
Sample Preparation:
-
Prepare the reaction mixture directly in an NMR tube by adding the α-ketoaldehyde and the nucleophile solutions in a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a series of ¹H or ¹³C NMR spectra at different time points.[14] The disappearance of reactant signals and the appearance of product signals can be monitored.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Product studies and mechanistic analysis of the reaction of methylglyoxal with deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stopped Flow FAQs [photophysics.com]
- 7. biologic.net [biologic.net]
- 8. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 9. web.williams.edu [web.williams.edu]
- 10. mt.com [mt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mt.com [mt.com]
- 13. sfu.ca [sfu.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
Safety Operating Guide
Safe Disposal of 3,3,3-Trifluoro-2-oxopropanal: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3,3,3-Trifluoro-2-oxopropanal. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following information is synthesized from safety data sheets and best practices for laboratory chemical handling.
Proper disposal of this compound, a reactive aldehyde, is critical to prevent harm to personnel and the environment. This compound is classified as causing severe skin burns and eye damage, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Key Safety and Physical Data
A summary of essential quantitative data for this compound is provided below for quick reference. This information is critical for risk assessment and ensuring safe handling conditions.
| Property | Value | Source |
| Molecular Formula | C₃HF₃O₂ | PubChem[2] |
| Molecular Weight | 126.03 g/mol | PubChem[2] |
| Boiling Point | 59 °C / 138 °F | Sigma-Aldrich[1] |
| Melting Point | -4 °C / 25 °F | Sigma-Aldrich[1] |
| Density | 1.596 g/cm³ at 25 °C / 77 °F | Sigma-Aldrich[1] |
| Partition Coefficient (log Pow) | 1.5 at 25 °C / 77 °F (Bioaccumulation is not expected) | Sigma-Aldrich[1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure that the following personal protective equipment is worn and that the work is conducted in a designated area with appropriate engineering controls.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®) and wear a lab coat or other protective clothing to prevent skin contact.[1] Immediately change any contaminated clothing.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[3][4]
-
Hygiene: Wash hands and face thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
1. Preparation for Disposal:
- Work in a designated and properly ventilated area, such as a chemical fume hood.
- Ensure all necessary PPE is correctly worn.
- Have spill control materials readily available.
2. Containerization:
- Place the waste this compound into a compatible, properly labeled, and sealable container.
- The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols (e.g., corrosive, health hazard).
- Do not mix with other waste chemicals unless compatibility has been confirmed.
3. Storage Pending Disposal:
- Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4]
- The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]
- Ensure the container is stored in a locked location.[1][5]
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][7]
- Provide the EHS office or contractor with a complete and accurate description of the waste.
5. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents.
- Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.
Disposal Workflow
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3,3,3-Trifluoro-2-oxopropanal
Disclaimer: Specific safety data for 3,3,3-Trifluoro-2-oxopropanal is limited. The following guidance is based on the chemical properties of structurally similar fluorinated aldehydes and general best practices for handling reactive and potentially hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring personal safety, environmental protection, and regulatory compliance.
I. Hazard Summary & Key Precautions
-
Skin and Eye Irritation/Corrosion: Aldehydes are often irritating to the skin and eyes, and fluorinated compounds can enhance this effect.[1][2]
-
Respiratory Irritation: Vapors may cause irritation to the respiratory tract.[2]
-
Flammability: While not confirmed, similar small organic molecules can be flammable.
-
Toxicity: The compound may be harmful if ingested, inhaled, or absorbed through the skin.
Core Safety Precautions:
-
Always handle this chemical in a well-ventilated chemical fume hood.[3]
-
Avoid all direct contact with skin, eyes, and clothing.[2]
-
Prevent the release of vapors into the work environment.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Do not eat, drink, or smoke in the laboratory.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for the safe handling of this compound at all stages.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Double-gloving is recommended. Inspect gloves for integrity before each use.[2] | Prevents skin contact, which can cause irritation or absorption of the chemical.[2] Latex gloves are not recommended as some chemicals can readily pass through them.[1] |
| Body Protection | A fully buttoned laboratory coat with long sleeves.[1] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[2] | Minimizes the risk of accidental skin contact.[2] |
| Footwear | Closed-toe and heel shoes constructed of an impervious material.[1] | Protects feet from spills. |
| Respiratory Protection | Not typically required for small-scale laboratory use within a certified chemical fume hood.[2] In the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[4] | Protects against inhalation of potentially harmful vapors. |
III. Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.[2]
-
Have spill cleanup materials readily available.
2. Handling the Chemical:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of this compound within the fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]
-
Keep containers tightly closed when not in use.[5]
-
Avoid inhalation of any vapors.
-
If transferring the chemical, do so carefully to avoid splashing.
3. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The container should be tightly sealed.[5]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated disposable PPE (gloves, etc.) and absorbent materials, in a clearly labeled and sealed hazardous waste container.[2][7]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.[7]
-
Do not dispose of this chemical down the drain.[7]
2. Container Labeling:
-
The waste container must be labeled with:
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
4. Final Disposal:
-
The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management company.[3]
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.
V. Quantitative Data Summary
Specific quantitative data for this compound is not widely available. The following table includes data for the compound where found, and for a structurally similar compound, 3,3,3-Trifluoropropanal, to provide context.
| Property | Value (this compound) | Value (3,3,3-Trifluoropropanal - for reference) |
| Molecular Formula | C₃HF₃O₂[8] | C₃H₃F₃O[9] |
| Molecular Weight | 126.03 g/mol [8] | 112.06 g/mol |
| CAS Number | 91944-47-7[8] | 460-40-2[9] |
| GHS Hazard Statements (Reference) | Not Available | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[9] |
VI. Chemical Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C3HF3O2 | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
